molecular formula C16H19N B3062691 4,4-Diphenylbutylamine CAS No. 36765-74-9

4,4-Diphenylbutylamine

Cat. No.: B3062691
CAS No.: 36765-74-9
M. Wt: 225.33 g/mol
InChI Key: MAAQGZFMFXQVOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Diphenylbutylamine, with the molecular formula C16H19N and a molar mass of 225.33 g/mol, is a chemical compound of interest in scientific research . It features a butylamine chain substituted at the 4-position with two phenyl groups, a structure that classifies it within the diphenylalkylamine (DPA) family . This structural motif is found in compounds studied for their potential interactions with biological targets, including the 5-hydroxytryptamine (5-HT) and histamine receptor families . The presence of the basic amine functional group and the lipophilic diphenyl moiety makes this compound a valuable intermediate for medicinal chemistry and pharmacology research. It can serve as a key synthetic precursor for the development and structure-activity relationship (SAR) study of more complex molecules. Researchers can utilize this building block to create novel compounds for various biochemical applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36765-74-9

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

4,4-diphenylbutan-1-amine

InChI

InChI=1S/C16H19N/c17-13-7-12-16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12-13,17H2

InChI Key

MAAQGZFMFXQVOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCCN)C2=CC=CC=C2

Other CAS No.

36765-74-9

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4,4-Diphenylbutylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The scientific literature on 4,4-Diphenylbutylamine hydrochloride is not extensive. This guide represents a synthesis of available data, supplemented with expert analysis based on structurally related compounds to provide a comprehensive overview for research and development purposes. All protocols and theoretical discussions should be validated in a laboratory setting.

Introduction

This compound hydrochloride is a primary amine derivative featuring a butyl chain with two phenyl substituents at the C4 position.[1] Its molecular architecture, particularly the diphenylalkylamine scaffold, places it within a class of compounds with known neuroactive potential, suggesting its utility in the fields of pharmacology and neuroscience.[1][2] This technical guide provides a detailed exploration of its chemical and physical properties, a plausible synthetic route, robust analytical methodologies, and an overview of its known and putative pharmacological profile. The content herein is intended for researchers, scientists, and professionals engaged in drug discovery and development.

Chemical and Physical Properties

Precise, experimentally determined quantitative data for this compound hydrochloride is limited in publicly accessible literature. The following table summarizes its known identifiers and includes estimated physicochemical properties for the free base, this compound, derived from computational models and data on analogous compounds. These values should be considered as approximations and require experimental verification.

PropertyValueSource
IUPAC Name 4,4-diphenylbutan-1-amine hydrochloride
Molecular Formula C₁₆H₂₀ClN[1]
Molecular Weight 261.79 g/mol [1]
CAS Number (Free Base) 36765-74-9[2]
Appearance White to Off-White Solid (predicted)
Melting Point Not available[1]
Boiling Point Not available[1]
Solubility Slightly soluble in chloroform, DMSO, methanol, and water (predicted based on similar structures)
pKa (predicted) ~10.5 (amine)

Synthesis of this compound Hydrochloride

Synthetic Workflow

G A 4,4-Diphenylbutyronitrile B Reduction A->B LiAlH₄ in Ether/Dioxane C This compound (Free Base) B->C D Salt Formation C->D HCl in Ether E This compound Hydrochloride D->E

Caption: Proposed synthetic pathway for this compound hydrochloride.

Experimental Protocol: Synthesis of this compound (Free Base)

This protocol is adapted from a known procedure for the reduction of 4,4-diphenylbutyronitrile.

Step 1: Reaction Setup

  • In a flame-dried, multi-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether.

Step 2: Addition of Nitrile Precursor

  • Dissolve 4,4-diphenylbutyronitrile in anhydrous dioxane.

  • Add the nitrile solution dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux. The exothermic nature of this addition requires careful control.

Causality: The use of a powerful reducing agent like LiAlH₄ is necessary for the efficient conversion of the nitrile functional group to a primary amine. The mixed ether/dioxane solvent system is chosen to ensure the solubility of both the reducing agent and the starting material, and to manage the reaction temperature.

Step 3: Reaction Completion and Quenching

  • After the addition is complete, maintain the reaction at reflux for a specified period to ensure complete conversion.

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water (Fieser workup).

Step 4: Isolation and Purification

  • Filter the resulting granular precipitate of aluminum salts and wash thoroughly with diethyl ether.

  • Combine the organic filtrates, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound free base.

  • Further purification can be achieved by vacuum distillation or chromatography.

Trustworthiness: This reduction is a standard and reliable transformation in organic synthesis. The Fieser workup is a well-established method for safely and effectively quenching LiAlH₄ reactions, resulting in an easily filterable solid, which simplifies the purification process.

Experimental Protocol: Hydrochloride Salt Formation

Step 1: Dissolution

  • Dissolve the purified this compound free base in anhydrous diethyl ether.

Step 2: Precipitation

  • Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in anhydrous ether, until precipitation of the hydrochloride salt is complete.

Step 3: Isolation

  • Collect the white precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound hydrochloride.

Analytical Methodologies

Validated analytical methods for the routine analysis of this compound hydrochloride are not widely published. The following protocols are based on standard practices for the analysis of primary amines and can serve as a robust starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

A reverse-phase HPLC method is a suitable technique for assessing the purity of this compound hydrochloride.

G A Sample Preparation (Dissolution & Filtration) B HPLC System A->B Injection C C18 Column B->C Mobile Phase Flow D UV Detector (220 nm) C->D Separation E Data Acquisition & Purity Calculation D->E

Caption: General workflow for HPLC purity analysis.

Suggested HPLC Parameters:

ParameterRecommended Condition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 30 °C
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Dilute further with the mobile phase to the desired analytical concentration.

  • Filter the sample through a 0.22 µm syringe filter prior to injection.[1]

Rationale: The use of a C18 column provides a non-polar stationary phase suitable for the retention of the diphenyl moiety. The acidic mobile phase (containing TFA) ensures that the primary amine is protonated, which improves peak shape by minimizing interactions with residual silanol groups on the silica support. UV detection at 220 nm is chosen for good sensitivity to the phenyl groups.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include aromatic protons in the range of 7.0-7.5 ppm, a methine proton adjacent to the phenyl groups, and methylene protons of the butyl chain. The protons alpha and beta to the amine group are expected to shift downfield upon formation of the hydrochloride salt.[1]

  • ¹³C NMR: Signals corresponding to the aromatic carbons, the methine carbon, and the aliphatic carbons of the butyl chain would be expected.

Fourier-Transform Infrared (FTIR) Spectroscopy: Key expected vibrational frequencies for the hydrochloride salt include:

  • N-H stretch (amine salt): A broad absorption in the 2400-2800 cm⁻¹ range.[1]

  • C-H stretch (aromatic): Absorptions above 3000 cm⁻¹.[1]

  • C-H stretch (aliphatic): Absorptions between 2850-2960 cm⁻¹.[1]

  • C=C stretch (aromatic): Absorptions around 1600 cm⁻¹ and 1450-1500 cm⁻¹.[1]

Pharmacological Profile

Direct and extensive pharmacological data for this compound hydrochloride is not available in the public domain. However, its structural features allow for informed hypotheses regarding its potential biological targets and mechanism of action.

Known Biological Activity

This compound has been shown to have an affinity for the serotonin 5-HT₂A and histamine H₁ receptors, with Ki values of 2589 nM and 1670 nM, respectively.[3]

Putative Mechanism of Action Based on Structural Analogy

The diphenylalkylamine moiety is a common structural motif in a number of centrally active compounds.[1]

  • Phenylalkylamines: This broad class of compounds is known to interact with a variety of receptors and transporters in the central nervous system. For example, phenethylamine itself is an endogenous trace amine that acts as a CNS stimulant.[4] Derivatives of phenylalkylamines are known to interact with dopamine transporters (DAT), serotonin transporters (SERT), and norepinephrine transporters (NET), as well as various G-protein coupled receptors.

  • Diphenylalkyl Scaffolds: The presence of two phenyl groups can confer affinity for various targets. For instance, diphenylpyraline is an H₁ receptor antagonist.[5] The diphenylmethyl (benzhydryl) group is found in many centrally acting drugs.

G cluster_0 This compound Hydrochloride cluster_1 Potential Biological Targets A Diphenylalkylamine Scaffold B Serotonin Receptors (e.g., 5-HT₂A) A->B Known Affinity (Ki = 2589 nM) C Histamine Receptors (e.g., H₁) A->C Known Affinity (Ki = 1670 nM) D Dopamine Transporter (DAT) A->D Hypothesized Interaction E Other CNS Targets A->E Potential for other interactions

Caption: Known and putative biological targets of this compound.

Safety and Toxicology

  • Skin Irritation: May cause skin irritation.[6]

  • Eye Irritation: May cause serious eye irritation.[6]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

Handling Precautions:

  • Use in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Conclusion

This compound hydrochloride is a research chemical with potential applications in neuroscience and pharmacology, stemming from its structural similarity to known neuroactive compounds. This guide has provided a comprehensive overview of its properties, a detailed synthetic approach, and robust analytical methodologies to aid researchers in their investigations. The known affinity for 5-HT₂A and H₁ receptors provides a starting point for further pharmacological characterization. As with any investigational compound, all procedures should be conducted with appropriate safety measures in a controlled laboratory setting.

References

  • This compound (hydrochloride). Nano diainc. [Link]

  • Synthesis of this compound. PrepChem.com. [Link]

  • 4-Phenylbutylamine Hydrochloride | C10H16ClN | CID 44630065. PubChem. [Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. PubMed Central. [Link]

Sources

Technical Monograph: 4,4-Diphenylbutylamine (CAS 36765-74-9)

Author: BenchChem Technical Support Team. Date: February 2026

Emerging Utility in Targeted Protein Degradation and Chemical Biology

Executive Summary

4,4-Diphenylbutylamine (CAS 36765-74-9) is a primary amine intermediate characterized by a flexible butyl chain terminating in a bulky, lipophilic diphenylmethane moiety. While historically utilized as a scaffold in the synthesis of diphenylbutylpiperidine-class antipsychotics (e.g., Penfluridol analogs), its contemporary significance has shifted toward Chemical Biology and Targeted Protein Degradation (TPD) .

Specifically, the compound serves as a highly effective Hydrophobic Tag (HyT) .[1] When conjugated to a protein-targeting ligand, the 4,4-diphenylbutyl moiety mimics the exposed hydrophobic core of a misfolded protein. This "pseudo-misfolded" state recruits the cellular chaperone machinery (e.g., Hsp70/Hsp90), which subsequently directs the tagged protein to the proteasome for degradation. This monograph details its physicochemical profile, synthetic utility, and critical role in the design of next-generation degraders like RS-1 (a GPX4 degrader).

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

PropertyData
CAS Number 36765-74-9
IUPAC Name 4,4-Diphenylbutan-1-amine
Synonyms

-phenylbenzenebutanamine; 4,4-Diphenyl-1-butanamine
Molecular Formula C

H

N
Molecular Weight 225.33 g/mol
Physical State Viscous oil or low-melting solid (Free base); White solid (HCl salt)
LogP (Predicted) ~3.4 – 4.1 (Highly Lipophilic)
Solubility Soluble in DMSO, DCM, MeOH; Insoluble in water (Free base)
pKa (Predicted) ~10.0 (Typical primary amine)

Structural Insight: The molecule consists of two distinct domains:[2]

  • The Anchor (Diphenyl): Provides high lipophilicity and steric bulk, essential for hydrophobic tagging.

  • The Linker (Butylamine): A flexible 4-carbon tether ending in a nucleophilic primary amine, facilitating easy conjugation to carboxylic acid-containing ligands via amide bonds.

Core Application: Hydrophobic Tagging (HyT)

Unlike PROTACs, which require a specific E3 ligase ligand (like Thalidomide or VHL), HyT degraders rely on the cell's intrinsic quality control machinery.

Mechanism of Action[1][3][4][8][9][11][12]
  • Binding: The ligand domain of the chimera binds the Protein of Interest (POI).

  • Destabilization: The this compound tail (the HyT) is displayed on the protein surface.

  • Recognition: The exposed hydrophobic patch mimics a denatured state, recruiting chaperones (Hsp70/Hsp90) and the CHIP E3 ligase.

  • Degradation: The complex is ubiquitinated and degraded by the 26S proteasome.

HyT_Mechanism Ligand Ligand (Binds Target) Linker Amide Linker Ligand->Linker Complex Target-Degrader Complex Ligand->Complex + Target Protein HyT This compound (Hydrophobic Tag) Linker->HyT Linker->Complex + Target Protein HyT->Complex + Target Protein Target Target Protein (Native State) Target->Complex Chaperone Chaperone Recruitment (Hsp70/Hsp90) Complex->Chaperone Mimics Misfolding Proteasome Proteasomal Degradation Chaperone->Proteasome Ubiquitination

Figure 1: Mechanism of Hydrophobic Tagging (HyT) utilizing the this compound moiety to induce proteasomal degradation.

Case Study: Development of RS-1 (GPX4 Degrader)

A seminal application of this compound is found in the development of RS-1 , a degrader of Glutathione Peroxidase 4 (GPX4) used to induce ferroptosis in cancer cells.

  • The Problem: GPX4 is a "hard-to-drug" target. Traditional inhibitors (RSL3) are covalent but often fail to clear the protein.

  • The Solution: Researchers conjugated RSL3 (via a linker) to This compound .[1]

  • The Chemistry: The primary amine of this compound reacts with a carboxylic acid precursor of the RSL3 analog to form a stable amide bond.

  • Outcome: RS-1 achieved a DC

    
     (concentration for 50% degradation) of 8.9 nM  in HT1080 cells, significantly more potent than the inhibitor alone.
    

Experimental Protocols

Protocol A: Synthesis of this compound (Reference Route)

Note: While commercially available, this compound can be synthesized via the reduction of 4,4-diphenylbutyronitrile.

Reagents: 4,4-Diphenylbutyronitrile, LiAlH


 (Lithium Aluminum Hydride), Dry THF (Tetrahydrofuran).
Safety:  LiAlH

is pyrophoric. Perform under inert atmosphere (Argon/Nitrogen).
  • Setup: Flame-dry a 2-neck round bottom flask and purge with Argon. Add LiAlH

    
     (1.5 equiv) suspended in dry THF at 0°C.
    
  • Addition: Dissolve 4,4-diphenylbutyronitrile (1.0 equiv) in dry THF. Add dropwise to the LiAlH

    
     suspension over 30 minutes.
    
  • Reflux: Warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (disappearance of nitrile).[3]

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL), where
    
    
    is the weight of LiAlH
    
    
    in grams.
  • Isolation: Filter the granular precipitate. Dry the filtrate over Na

    
    SO
    
    
    
    and concentrate in vacuo.
  • Purification: The crude oil can be purified via flash chromatography (DCM:MeOH:NH

    
    OH) or converted to the HCl salt for crystallization.
    
Protocol B: Conjugation for HyT Synthesis (Amide Coupling)

Context: Attaching this compound to a carboxylic acid-bearing ligand (e.g., RSL3 analog).

Reagents: Ligand-COOH, this compound, HATU, DIPEA, DMF.

  • Activation: Dissolve Ligand-COOH (1.0 equiv) in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 15 minutes at Room Temperature (RT).

  • Coupling: Add This compound (1.1 equiv) to the activated ester solution.

  • Reaction: Stir at RT for 2–12 hours. Monitor conversion by LC-MS (Target mass = Ligand + 225.33 - 18.02).

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), NaHCO

    
    , and Brine.
    
  • Purification: Purify via HPLC or Flash Chromatography.

Visualization: Synthetic Workflow

Synthesis_Workflow Start 4,4-Diphenylbutyronitrile (Precursor) Step1 Reduction (LiAlH4 / THF, Reflux) Start->Step1 Product This compound (Free Base) Step1->Product Quench & Isolate Coupling Amide Coupling (Ligand-COOH + HATU) Product->Coupling Nucleophilic Attack Final HyT Degrader (e.g., RS-1) Coupling->Final Conjugation

Figure 2: Synthetic workflow from nitrile precursor to final Hydrophobic Tag (HyT) conjugate.

Safety & Handling

  • Hazards: As a primary amine, this compound is Corrosive and an Irritant . It can cause skin burns and eye damage.

  • Storage: Store at 2–8°C under inert gas (Argon) to prevent oxidation or carbonate formation (absorbs CO

    
     from air).
    
  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).

References

  • Zhang, Y., et al. (2026).[1] "RS-1: A Novel Hydrophobic Tagging GPX4 Degrader Inducing Ferroptosis and Suppressing Tumor Growth." ACS Omega.

  • PubChem. "this compound (Compound Summary)." National Library of Medicine.

  • Neklesa, T. K., et al. (2011). "Small-molecule hydrophobic tagging-induced degradation of HaloTag fusion proteins." Nature Chemical Biology, 7(8), 538-543.
  • Welch, W. M., et al. (1988). "Process for preparing a 4,4-diphenylbutanoic acid derivative." U.S. Patent 4,777,288. (Synthetic background for diphenylbutyl scaffold).

Sources

An In-depth Technical Guide to the Safe Handling of 4,4-Diphenylbutylamine for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: A Proactive Approach to Chemical Safety

In the fast-paced environment of drug discovery and chemical synthesis, the introduction of novel or sparsely documented compounds is a daily reality. 4,4-Diphenylbutylamine (CAS: 36765-74-9) is one such molecule, a valuable building block in medicinal chemistry—for instance, in the synthesis of targeted protein degraders like the GPX4-targeting agent RS-1[1]. However, its toxicological profile is not extensively documented in public literature. This guide, therefore, adopts a proactive, science-first safety paradigm. By leveraging structure-activity relationships and established principles for handling aliphatic amines[2][3][4], we can construct a robust framework for its safe manipulation. This document is intended for trained professionals in controlled laboratory settings and aims to explain not just the what but the why behind each safety protocol, ensuring a culture of intrinsic safety and scientific integrity.

Section 1: Hazard Identification and Risk Profile

While specific toxicological data for this compound is limited, its structure—an aliphatic amine with two phenyl groups—provides a strong basis for a "read-across" hazard assessment. We will extrapolate from data on similar compounds, such as 4-Phenylbutylamine and the general class of aliphatic amines.

GHS Classification (Anticipated)

The following classification is based on the known hazards of analogous compounds and the functional groups present in this compound.[5]

Hazard ClassCategoryHazard StatementRationale
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationThe amine functional group is a known skin irritant. Phenyl groups can enhance lipophilicity, potentially increasing skin penetration.
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationAmines are alkaline and can cause significant irritation or damage to eye tissue.
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationVolatile amines are known to be irritants to the mucous membranes of the respiratory tract.[2]
Acute Toxicity (Oral, Dermal, Inhalation)Data Not AvailableH302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled (Potential)Many aliphatic amines exhibit moderate acute toxicity.[6][7] Prudence dictates assuming moderate toxicity until proven otherwise.
Hazardous to the Aquatic EnvironmentChronic 1 (Potential)H410: Very toxic to aquatic life with long lasting effectsAromatic compounds, such as diphenylamine, often exhibit high aquatic toxicity.[8]
Physicochemical Properties and Reactivity

Understanding the chemical nature of this compound is fundamental to predicting its behavior and ensuring safe storage and handling.

PropertyValue / InformationCausality and Safety Implication
Molecular Formula C₁₆H₁₉N[9]-
Appearance Likely an oil or low-melting solidAffects handling procedures (e.g., potential for dust vs. liquid splash).
Reactivity Incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.Exothermic reactions can occur. Mixing with acids can cause a violent reaction. Contact with oxidizing agents can lead to fire. Segregated storage is mandatory.
Decomposition Hazardous decomposition products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx) upon combustion.[5]In case of fire, the release of toxic NOx gases necessitates the use of self-contained breathing apparatus (SCBA) for firefighters.[6][10]

Section 2: The Core of Control: A Multi-Layered Safety Workflow

Safe handling is not a single action but a continuous process. The following workflow illustrates the decision-making process from procurement to disposal, forming a self-validating system of checks and balances.

SafetyWorkflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_closure Phase 3: Post-Execution Procure Procurement & Requisition RiskAssess Hazard Review & Risk Assessment Procure->RiskAssess SDS/Data Review ControlPlan Control Plan (SOP Development) RiskAssess->ControlPlan Define Controls Training Personnel Training ControlPlan->Training Communicate SOP Handling Chemical Handling (Weighing, Reaction) Training->Handling Begin Work Storage Segregated Storage Handling->Storage Decon Decontamination Handling->Decon End of Experiment Storage->Decon Empty Container Waste Waste Disposal Decon->Waste Segregate Waste Emergency Emergency Response Review Waste->Emergency Incident-driven

Caption: A multi-phase workflow for managing chemical safety.

Section 3: Standard Operating Procedures (SOPs)

These protocols are designed for a standard research laboratory environment. Always consult your institution's specific safety guidelines.

Engineering and Administrative Controls

The first line of defense is to remove or minimize the hazard at its source.

  • Ventilation: All work involving this compound, including weighing, preparing solutions, and transfers, must be conducted inside a certified chemical fume hood.[11] The causality is clear: a fume hood prevents the accumulation of potentially harmful vapors in the breathing zone of the researcher.[10]

  • Designated Area: Establish a designated area within the lab for working with this compound to prevent cross-contamination.

  • Access Control: Store the chemical in a locked cabinet or a location with restricted access to authorized personnel only.[6][8]

Personal Protective Equipment (PPE) Selection

PPE is the last line of defense and must be selected based on the anticipated hazards.

PPESelection center_node This compound Handling EyeProtection Splash Goggles (ANSI Z87.1) + Face Shield (for large vols.) center_node->EyeProtection Eye Hazard (Irritant) HandProtection Nitrile Gloves (min. 8 mil) Double-gloving recommended center_node->HandProtection Skin Hazard (Irritant) BodyProtection Flame-Resistant Lab Coat (fully buttoned) center_node->BodyProtection Body Hazard (Splash) RespiratoryProtection Chemical Fume Hood (Primary Control) center_node->RespiratoryProtection Inhalation Hazard (Irritant/Aerosol)

Caption: PPE selection guide based on identified hazards.

Protocol for Donning and Doffing PPE:

  • Inspect: Always check gloves for tears or degradation before use.

  • Donning Order: Lab coat, then goggles/face shield, then gloves.

  • Doffing Order (to minimize contamination): Gloves (using a proper removal technique to avoid touching the outer surface), lab coat, then goggles/face shield. Wash hands thoroughly immediately after PPE removal.

Handling and Use Protocol
  • Preparation: Before handling, ensure safety shower and eyewash stations are accessible and unobstructed.[5] Assemble all necessary equipment and reagents inside the fume hood.

  • Weighing: If the compound is a solid, weigh it directly into a tared container inside the fume hood to minimize aerosol generation. If it is an oil, use a positive displacement pipette or syringe for transfers.

  • Solution Preparation: Add the this compound slowly to the solvent. If dissolving in an acidic solution, be aware of the potential for an exothermic reaction; pre-cool the solvent if necessary.

  • Post-Handling: After use, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) followed by soap and water. Decontaminate equipment before removing it from the fume hood.

Storage Protocol
  • Container: Keep the container tightly closed to prevent the release of vapors.[5][8]

  • Location: Store in a cool, dry, well-ventilated area designated for chemical storage.[8][12]

  • Segregation: Store away from incompatible materials, particularly acids and oxidizing agents.[10] Do not store on high shelves.

Section 4: Emergency Preparedness and Response

A swift and correct response to an emergency can significantly mitigate harm.

Exposure First Aid
Exposure RouteFirst Aid ProtocolRationale
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]To remove the individual from the source of exposure and support respiration.
Skin Contact Immediately remove all contaminated clothing.[5][6] Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[5]Rapid and thorough rinsing is critical to remove the chemical and minimize skin damage.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[6][12] Seek immediate medical attention.To dilute and wash away the irritant chemical from sensitive eye tissues. Delay can result in severe injury.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention.[6]Inducing vomiting can cause further damage to the esophagus.
Spill Response Protocol

SpillResponse cluster_small Small Spill Response (Trained Personnel Only) Start Spill Occurs Assess Assess Situation (Size, Location, Hazard) Start->Assess SmallSpill Small Spill (<100 mL, Contained in Hood) Assess->SmallSpill Is it small & contained? YES LargeSpill Large Spill (>100 mL or Outside Hood) Assess->LargeSpill NO Evacuate Evacuate Area Alert Others & EHS PPE Don Appropriate PPE SmallSpill->PPE LargeSpill->Evacuate Absorb Cover with Inert Absorbent (Vermiculite, Sand) PPE->Absorb Collect Collect Residue into Waste Container Absorb->Collect Decon Decontaminate Area Collect->Decon

Caption: Decision tree for responding to a chemical spill.

  • Containment: For a small spill within a fume hood, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill kit.[6] Do not use combustible materials like paper towels.

  • Collection: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to institutional and local regulations.

Section 5: Waste Disposal

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

  • Waste Stream: All materials contaminated with this compound, including surplus chemical, empty containers, and spill cleanup debris, must be disposed of as hazardous chemical waste.

  • Containerization: Use a dedicated, properly labeled, and sealed waste container. Never mix incompatible waste streams.

  • Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health & Safety (EHS) department for specific procedures.

References

  • PubChem Compound Summary for CID 80672, 4,4-Diethoxybutylamine. National Center for Biotechnology Information. [Link]

  • Aliphatic amines A 1 Information and recommendations for first responders. Chemical Emergency Medical Guidelines. [Link]

  • Safety data sheet according to 1907/2006/EC, Article 31. Carl Roth. [Link]

  • SAFETY DATA SHEET - Diphenylamine. Penta chemicals. [Link]

  • RS-1: A Novel Hydrophobic Tagging GPX4 Degrader Inducing Ferroptosis and Suppressing Tumor Growth. ACS Omega, American Chemical Society. [Link]

  • PubChem Compound Summary for CID 3015863, this compound. National Center for Biotechnology Information. [Link]

  • Toxicity of aliphatic amines: structure-activity relationship. PubMed, National Library of Medicine. [Link]

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4,4-Diphenylbutylamine: A Core Scaffold in Neuroscience Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Scaffold

In the landscape of central nervous system (CNS) drug discovery, the identification of versatile molecular scaffolds is a critical starting point for the development of novel therapeutics. 4,4-Diphenylbutylamine, a primary amine featuring a butyl chain with two phenyl substituents at the fourth carbon, represents one such foundational structure. While direct research on this compound itself is limited, its core structure is a recurring and significant motif in a variety of neuroactive compounds. This guide provides a comprehensive technical overview of this compound, not as a standalone therapeutic, but as a pivotal building block in the design of ligands for key neuroscience targets. We will delve into its chemical properties, synthesis, and, most importantly, its role as a foundational element for compounds targeting sigma receptors, monoamine transporters, and ionotropic glutamate receptors. This exploration will be grounded in the principles of medicinal chemistry and pharmacology, offering insights for researchers aiming to leverage this scaffold in their own drug discovery endeavors.

Chemical and Physical Properties

This compound is a phenylalkylamine characterized by its diphenylmethyl group attached to a butylamine chain.[1] Its chemical properties are summarized in the table below. Understanding these properties is crucial for its handling, formulation, and for predicting its behavior in biological systems.

PropertyValueSource
IUPAC Name 4,4-diphenylbutan-1-amine[2]
Molecular Formula C₁₆H₁₉N[2]
Molecular Weight 225.33 g/mol [2]
Boiling Point 123-124 °C at 17 mm Hg[1]
Density 0.944 g/mL at 25 °C[1]
Refractive Index n20/D 1.519[1]
pKa 10.66 ± 0.10 (Predicted)[1]
Solubility Slightly soluble in Chloroform and Methanol[1]
CAS Number 36765-74-9[2]

Synthesis of the this compound Scaffold

While detailed, dedicated publications on the synthesis of this compound are not abundant, its preparation can be inferred from standard organic chemistry principles and its use as a reactant in the synthesis of more complex molecules.[3] A common conceptual approach involves the reduction of a corresponding nitrile or the reductive amination of a ketone.

A plausible synthetic route, illustrated below, could start from diphenylacetonitrile. This would involve a series of reactions to extend the carbon chain and introduce the amine functionality.

Synthesis_of_4_4_Diphenylbutylamine Diphenylacetonitrile Diphenylacetonitrile Intermediate_1 4,4-Diphenylbutanenitrile Diphenylacetonitrile->Intermediate_1 1. NaH, Br(CH₂)₂CN 2. H₂/Raney Ni 4_4_Diphenylbutylamine This compound Intermediate_1->4_4_Diphenylbutylamine Reduction (e.g., LiAlH₄)

A conceptual synthetic pathway for this compound.

A more direct, though potentially lower-yielding, approach could involve the reaction of a suitable diphenylmethane derivative with a protected 4-aminobutyl halide. The choice of synthetic route would depend on the desired scale, purity, and available starting materials.

The Role of the this compound Scaffold in Targeting Key Neuroscience Pathways

The true significance of this compound in neuroscience research lies in its incorporation into more complex molecules that exhibit high affinity and selectivity for various CNS targets. The diphenylmethyl moiety is a common feature in many CNS-active drugs, and its combination with a flexible butylamine chain provides a versatile template for ligand design.

Sigma Receptors: A Hub for Neuromodulation

Sigma receptors, particularly the σ₁ and σ₂ subtypes, are intracellular chaperone proteins primarily located at the endoplasmic reticulum-mitochondrion interface.[4] They are implicated in a wide range of cellular functions and are considered therapeutic targets for neurological disorders.[4] The 4,4-diphenylbutyl moiety is a key structural feature in many potent sigma receptor ligands.

The interaction of these ligands with sigma receptors can modulate a variety of downstream signaling pathways, including those involved in cellular stress responses, calcium signaling, and neuronal survival.

Sigma_Receptor_Signaling cluster_0 Endoplasmic Reticulum cluster_1 Cellular Response Ligand This compound Derivative Sigma1R Sigma-1 Receptor Ligand->Sigma1R Binding IP3R IP3 Receptor Sigma1R->IP3R Modulation BiP BiP/GRP78 Sigma1R->BiP Dissociation Neuroinflammation Reduced Neuroinflammation Sigma1R->Neuroinflammation Ca_Signaling Calcium Signaling IP3R->Ca_Signaling Ca²⁺ release Neuronal_Survival Neuronal Survival Ca_Signaling->Neuronal_Survival

Modulation of cellular pathways by sigma-1 receptor ligands.

The potent sigma-1 receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) has demonstrated neuroprotective effects in models of ischemia, although this effect appears to be independent of alterations in dopamine accumulation.[5] This highlights the complexity of sigma receptor pharmacology and the potential for developing neuroprotective agents based on the this compound scaffold.

Monoamine Transporters: Regulating Synaptic Communication

The dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are crucial for regulating the concentration of monoamine neurotransmitters in the synaptic cleft.[6][7] Dysregulation of these transporters is implicated in a host of psychiatric and neurological disorders.[8][9] The this compound scaffold is present in compounds that interact with these transporters.

Derivatives of this compound have been shown to inhibit the reuptake of dopamine, serotonin, and noradrenaline.[10] For example, novel diphenylbutylpiperazinepyridyl derivatives potently inhibit the uptake of all three neurotransmitters in rat brain synaptosomes.[10] The interaction of these compounds with monoamine transporters can lead to an increase in the synaptic availability of these neurotransmitters, a mechanism shared by many antidepressant and psychostimulant drugs.[9]

Monoamine_Transporter_Interaction cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle {Vesicle | {Dopamine | Serotonin | Norepinephrine}} Neurotransmitter Monoamines Vesicle->Neurotransmitter Release Transporter DAT SERT NET Neurotransmitter->Transporter:f0 Reuptake Receptor Postsynaptic Receptors Neurotransmitter->Receptor Binding Ligand This compound Derivative Ligand->Transporter:f0 Inhibition

Inhibition of monoamine reuptake by this compound derivatives.

NMDA Receptors: The Gatekeepers of Synaptic Plasticity

The N-methyl-D-aspartate (NMDA) receptor is an ionotropic glutamate receptor that plays a critical role in synaptic plasticity, learning, and memory.[11][12] It is a complex receptor with multiple binding sites that can modulate its activity.[13] The diphenyl moiety is a known pharmacophore for non-competitive NMDA receptor antagonists. While direct evidence for this compound's action at NMDA receptors is lacking, its structural features suggest it could serve as a template for developing NMDA receptor modulators.

The development of selective NMDA receptor antagonists is an area of intense research for the treatment of conditions associated with excitotoxicity, such as stroke and traumatic brain injury, as well as for certain psychiatric disorders.[13][14]

Experimental Protocols for Investigating Novel this compound Derivatives

For researchers synthesizing novel derivatives of this compound, a systematic approach to pharmacological characterization is essential. The following outlines key experimental workflows.

Workflow 1: Initial Binding Affinity Screening

The first step in characterizing a new compound is to determine its binding affinity for a panel of relevant CNS targets.

Objective: To determine the equilibrium dissociation constant (Ki) of a novel this compound derivative for a panel of receptors and transporters.

Methodology: Radioligand Binding Assays

  • Target Selection: Based on the structural similarity of the test compound to known ligands, select a primary panel of targets. For a this compound derivative, this would typically include:

    • Sigma-1 and Sigma-2 receptors

    • Dopamine Transporter (DAT)

    • Serotonin Transporter (SERT)

    • Norepinephrine Transporter (NET)

    • NMDA receptor (e.g., using [³H]MK-801)

    • Dopamine D₂, D₃, and D₄ receptors[15][16][17]

  • Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target of interest.

  • Assay Conditions:

    • Incubate the membrane preparation with a specific radioligand for the target of interest and varying concentrations of the unlabeled test compound.

    • Use appropriate buffers and incubation times to reach equilibrium.

  • Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validation:

  • Run a parallel assay with a known reference compound to ensure the assay is performing within expected parameters.

  • Perform saturation binding experiments with the radioligand to confirm its Kd and Bmax values in the prepared membranes.

Workflow 2: Functional Activity Assessment

Once binding affinity is established, it is crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at its target.

Objective: To characterize the functional activity of a novel this compound derivative at its primary target(s).

Methodology: In Vitro Functional Assays

The choice of functional assay depends on the target.

  • For G-protein coupled receptors (GPCRs) (e.g., Dopamine receptors):

    • cAMP Assay: Measure the inhibition or stimulation of adenylyl cyclase activity.

    • [³⁵S]GTPγS Binding Assay: Measure the binding of the non-hydrolyzable GTP analog to G-proteins upon receptor activation.

  • For Transporters (DAT, SERT, NET):

    • Synaptosomal Uptake Assay:

      • Prepare synaptosomes from specific brain regions (e.g., striatum for DAT).

      • Incubate the synaptosomes with a radiolabeled substrate (e.g., [³H]dopamine) in the presence of varying concentrations of the test compound.

      • Measure the amount of radioactivity taken up by the synaptosomes.

      • Determine the IC₅₀ for uptake inhibition.

  • For Ion Channels (e.g., NMDA receptors):

    • Calcium Imaging: Use calcium-sensitive fluorescent dyes (e.g., Fura-2) in cultured neurons or cell lines expressing the receptor to measure changes in intracellular calcium upon receptor activation and its modulation by the test compound.

    • Electrophysiology (Patch-Clamp): Directly measure the ion flow through the channel in response to agonist application and the effect of the test compound.

Self-Validation:

  • Include a full agonist and a competitive antagonist as positive and negative controls.

  • For antagonist activity, perform a Schild analysis to determine the pA₂ value.

Future Directions and Conclusion

The this compound scaffold represents a privileged structure in neuroscience drug discovery. Its presence in a diverse range of CNS-active compounds underscores its utility as a starting point for the design of novel therapeutics. Future research in this area will likely focus on:

  • Fragment-Based Drug Discovery (FBDD): Utilizing the this compound core as a foundational fragment for building more complex and selective ligands.[18][19]

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold to probe the chemical space around its primary targets and to optimize for properties such as blood-brain barrier permeability and metabolic stability.

  • Development of PET Ligands: Radiolabeling potent and selective derivatives for use in positron emission tomography (PET) to visualize and quantify target engagement in the living brain.

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Methodological & Application

High-Sensitivity Quantitation of 4,4-Diphenylbutylamine (DPBA): Strategic Derivatization for Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Analytical Significance

4,4-Diphenylbutylamine (DPBA) is a critical pharmacophore found in the diphenylbutylpiperidine class of antipsychotics, including pimozide , penfluridol , and fluspirilene . In drug metabolism and pharmacokinetic (DMPK) studies, DPBA often appears as an N-dealkylated metabolite or a degradation product.

The Analytical Challenge: While DPBA possesses a hydrophobic tail, its primary amine terminus creates significant analytical hurdles:

  • LC-MS/MS: The polar amine causes poor retention on standard C18 columns (eluting in the void volume) and significant peak tailing due to silanol interactions.

  • GC-MS: The high polarity and hydrogen-bonding capability lead to thermal instability and adsorption in the injector port.

  • Sensitivity: Native DPBA lacks the high proton affinity required for ultra-trace detection (sub-ng/mL) in complex biological matrices like plasma or brain homogenate.

The Solution: This guide details two robust derivatization strategies to neutralize the amine polarity and introduce signal-enhancing moieties:

  • Method A (LC-MS/MS): Dansylation (DNS-Cl) to introduce a strong fluorophore/ionophore and increase lipophilicity.

  • Method B (GC-MS): Acylation (PFPA) to enhance volatility and stability.

Mechanism of Action

Method A: Dansylation (LC-MS/MS Gold Standard)

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts selectively with primary amines under alkaline conditions. The reaction replaces the unstable amine protons with a bulky, resonance-stabilized sulfonamide group.

Analytical Benefits:

  • Retention Shift: The derivative is highly lipophilic, shifting retention to a stable region of the Reverse Phase gradient (away from ion suppression).

  • Ionization Enhancement: The dimethylamino group on the naphthalene ring has high proton affinity, boosting ESI+ signal intensity by 10–100x.

Method B: Perfluoroacylation (GC-MS)

Pentafluoropropionic anhydride (PFPA) reacts with the amine to form an amide. The introduction of fluorine atoms increases volatility (lowering boiling point relative to molecular weight) and enables high-sensitivity detection via Negative Chemical Ionization (NCI) if available.

ReactionScheme DPBA Native DPBA (Polar Primary Amine) Intermediate Transition State (pH 10-11) DPBA->Intermediate + Base (Na2CO3) Reagent Dansyl Chloride (Electrophile) Reagent->Intermediate Product DNS-DPBA Derivative (Stable Sulfonamide) Intermediate->Product - HCl

Figure 1: Reaction scheme for the dansylation of DPBA. The base deprotonates the amine, facilitating nucleophilic attack on the sulfonyl chloride.

Protocol A: LC-MS/MS Analysis (Dansylation)

Applicability: Plasma, Urine, Tissue Homogenate. Target Sensitivity: 0.1 ng/mL (LLOQ).

Reagents & Preparation[1][2][3]
  • Stock Buffer: 100 mM Sodium Carbonate (

    
    ), adjusted to pH 10.5 with NaOH.
    
  • Derivatization Reagent: Dansyl Chloride (1 mg/mL in Acetone). Prepare fresh daily; protect from light.

  • Quenching Solution: 10% Formic Acid in water.

  • Internal Standard (IS): DPBA-d6 or Pimozide-d4 (100 ng/mL in Methanol).

Step-by-Step Workflow
  • Sample Extraction:

    • Aliquot 50 µL of plasma/tissue homogenate.

    • Add 10 µL Internal Standard solution.

    • Add 200 µL Acetonitrile (protein precipitation). Vortex 1 min, Centrifuge 10 min at 13,000 x g.

    • Transfer supernatant to a clean glass vial. Evaporate to dryness under

      
       at 40°C.
      
  • Derivatization Reaction:

    • Reconstitute dried residue in 50 µL Sodium Carbonate Buffer (pH 10.5).

    • Add 50 µL Dansyl Chloride solution.

    • Seal vial and incubate at 60°C for 15 minutes in a heating block.

    • Note: Heat is crucial to drive the reaction to completion and dissolve the hydrophobic DPBA.

  • Quenching & Cleanup:

    • Cool to room temperature.[1]

    • Add 20 µL Quenching Solution (Formic Acid) to stop the reaction and neutralize pH.

    • Centrifuge again if any precipitate forms. Transfer to LC vial.

LC-MS/MS Conditions[5][6][7][8]
  • Column: C18 (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4 min. Hold 1 min.

  • Detection: ESI Positive Mode (MRM).

    • Precursor: m/z ~535.2 (DNS-DPBA)

    • Product: m/z 170.1 (Dimethylaminonaphthalene fragment - specific to Dansyl).

Protocol B: GC-MS Analysis (Acylation)

Applicability: Toxicology screening, hair analysis. Target Sensitivity: 1-5 ng/mL.

Reagents
  • Reagent: Pentafluoropropionic anhydride (PFPA).

  • Solvent: Ethyl Acetate (Anhydrous).

  • Scavenger: Triethylamine (TEA) - optional, helps remove acid byproducts.

Step-by-Step Workflow
  • Extraction:

    • Perform Liquid-Liquid Extraction (LLE) on the sample using Hexane:Ethyl Acetate (9:1) at pH 10.

    • Evaporate the organic layer to complete dryness under Nitrogen. Strictly anhydrous conditions are required for PFPA.

  • Derivatization:

    • Add 50 µL Ethyl Acetate and 50 µL PFPA to the dried residue.

    • Cap tightly (Teflon-lined cap).

    • Incubate at 70°C for 30 minutes .

  • Reconstitution:

    • Evaporate excess reagents to dryness under Nitrogen (gentle stream).

    • Reconstitute in 100 µL Ethyl Acetate.

    • Inject 1 µL into GC-MS.

GC-MS Conditions[2][8][9]
  • Column: DB-5MS or equivalent (30m x 0.25mm).

  • Injector: 250°C, Splitless.

  • Oven: 100°C (1 min) -> 20°C/min -> 300°C.

  • Ions (SIM): Monitor molecular ion (

    
    ) and loss of 
    
    
    
    group.

Comparative Data & Validation

The following table illustrates the performance gains using Method A (Dansylation) versus Native analysis.

ParameterNative DPBA (LC-MS)Dansyl-DPBA (LC-MS)Improvement Factor
Retention Time 0.8 min (Void)3.4 min (Stable)Retention
Peak Shape Tailing (Factor > 2.0)Sharp (Factor < 1.2)Resolution
LOD (Plasma) 5.0 ng/mL0.05 ng/mL100x Sensitivity
Matrix Effect High Suppression (>40%)Low (<10%)Accuracy
Validation Checkpoints (Self-Validating System)
  • Derivatization Efficiency Monitor: Spike a "dummy" amine (e.g., valine) into the batch. If the Dansyl-Valine peak is low, the reagent has degraded (hydrolyzed).

  • pH Control: If the buffer pH drops below 9.0, the reaction yield will plummet. Always measure buffer pH before starting the batch.

  • Excess Reagent: The Dansyl-Cl peak (eluting early/mid gradient) must be visible in the chromatogram. If absent, the reagent was consumed by matrix interferences, and quantitation is invalid.

Workflow cluster_0 Sample Preparation cluster_1 Derivatization (Critical Control) cluster_2 Analysis S1 Plasma/Tissue + Internal Standard S2 Protein Ppt / LLE (Remove Matrix) S1->S2 S3 Dry Down (N2 Evaporator) S2->S3 D1 Add Buffer (pH 10.5) + Dansyl-Cl S3->D1 D2 Heat: 60°C, 15 min (Kinetic Driver) D1->D2 D3 Quench (Formic Acid) (Stabilize) D2->D3 A1 LC-MS/MS Injection D3->A1 A2 Data Processing (Ratio vs IS) A1->A2

Figure 2: End-to-end analytical workflow for DPBA quantification ensuring process integrity.

References

  • Cai, X., et al. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. National Institutes of Health. [Link]

  • ResearchGate. (2022). In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification. [Link]

  • Journal of Food and Drug Analysis. (2010). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]

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Application Note: 4,4-Diphenylbutylamine as a Functional Pharmacophore in Chemical Biology

[1]

Executive Summary

This compound (DPBA) is a primary amine scaffold characterized by high lipophilicity and a flexible alkyl chain. While historically utilized as a precursor for antipsychotics (e.g., Pimozide, Penfluridol) and calcium channel blockers, its contemporary utility has shifted toward Chemical Biology .

This guide focuses on three critical in-vitro applications of DPBA:

  • Targeted Protein Degradation (TPD): Using DPBA as a Hydrophobic Tag (HyT) to induce proteasomal degradation of difficult-to-drug proteins.

  • Ion Channel Pharmacology: Utilizing DPBA as a fragment probe for N-type Calcium channels and Sigma receptors.

  • Physicochemical Controls: Modeling lysosomotropism and phospholipidosis in drug screening.

Technical Profile & Handling

PropertySpecificationBiological Implication
CAS Number 13214-66-9Standard identifier.[1]
Molecular Weight 225.33 g/mol Low MW allows for efficient conjugation without disrupting ligand binding.
LogP ~4.5 - 5.0Highly lipophilic; readily crosses cell membranes but requires DMSO for stock solutions.
pKa ~10.0 (Amine)Protonated at physiological pH; drives lysosomal accumulation (lysosomotropism).
Solubility DMSO (>50 mM)Critical: Avoid aqueous buffers for stock storage. Precipitation occurs rapidly in PBS if >100 µM.

Storage Protocol: Store powder at -20°C. DMSO stocks (10 mM) are stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis or oxidation of conjugated derivatives.

Application I: Hydrophobic Tagging (HyT) for Protein Degradation

Context: Unlike PROTACs, which require an E3 ligase ligand, HyT technology uses a hydrophobic moiety (DPBA) linked to a target ligand.[2] The DPBA moiety mimics a partially unfolded protein state on the target's surface, recruiting chaperones (e.g., Hsp70) and inducing proteasomal degradation.

Mechanism of Action

The DPBA tail acts as a "destabilizing signal." When the conjugate binds the target protein, the hydrophobic diphenyl group is exposed to the solvent, triggering the Unfolded Protein Response (UPR) machinery to degrade the "misfolded" protein.

DOT Diagram: HyT Mechanism of Action

HyT_MechanismLigandLigand(Target Binder)LinkerLinkerLigand->LinkerComplexTarget-Ligand-DPBAComplexLigand->Complex binds to DPBADPBA(Hydrophobic Tag)Linker->DPBALinker->Complex binds to DPBA->Complex binds to TargetTarget Protein(Native State)Target->ComplexUnfoldedPseudo-UnfoldedStateComplex->Unfolded SurfaceHydrophobicity ChaperoneChaperone Recruitment(Hsp70/Hsp90)Unfolded->Chaperone Recognition ProteasomeProteasomalDegradationChaperone->Proteasome Ubiquitination

Caption: The DPBA moiety mimics protein misfolding, recruiting chaperones and driving the target protein to the proteasome for degradation.

Experimental Protocol: Validating a DPBA-HyT Degrader

Objective: Assess the degradation efficiency (DC50) of a Ligand-DPBA conjugate.

Materials:

  • Target Cells (e.g., HeLa, HEK293).

  • DPBA-Conjugate (Test Compound).

  • Parent Ligand (Negative Control - binds but does not degrade).

  • MG-132 (Proteasome Inhibitor).

  • Western Blot Reagents.[3]

Step-by-Step Workflow:

  • Seeding: Plate cells at

    
     cells/well in a 6-well plate. Incubate for 24h to reach 70% confluency.
    
  • Dose-Response Treatment:

    • Prepare serial dilutions of the DPBA-Conjugate in media (0.1, 1, 10, 50 µM).

    • Control A: DMSO Vehicle.

    • Control B: Parent Ligand (at 10 µM) to confirm effect is degradation, not just inhibition.

    • Rescue Experiment: Pre-treat one set of wells with MG-132 (10 µM) for 1h prior to adding the DPBA-Conjugate.

  • Incubation: Incubate for 12–24 hours. (HyT degradation is often slower than PROTACs; 24h is optimal).

  • Lysis: Wash cells with cold PBS. Lyse using RIPA buffer containing protease inhibitors.

  • Analysis: Perform Western Blot.

    • Success Criteria: Significant reduction of target protein band intensity in DPBA-treated cells compared to DMSO/Parent Ligand.

    • Validation: The MG-132 pre-treated sample should show restored protein levels, confirming the mechanism is proteasome-dependent.[2]

Application II: Ion Channel & Receptor Profiling

Context: The 4,4-diphenylbutyl moiety is a pharmacophore for N-type Calcium Channels (Cav2.2) and Sigma Receptors . DPBA is used as a fragment control to determine if the "tail" of a drug molecule is responsible for channel blockage.

Protocol: Calcium Flux Assay (Fluorescent)

Objective: Determine if DPBA or its derivatives block Calcium influx.

  • Cell Prep: Use CHO or HEK293 cells stably expressing Cav2.2 (or target channel).

  • Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 mins at 37°C.

  • Compound Addition:

    • Add DPBA (0.1 µM – 30 µM).

    • Incubate for 20 minutes.

  • Stimulation: Inject a stimulant (e.g., KCl or agonist) to trigger Ca2+ influx.

  • Readout: Measure fluorescence intensity (Ex/Em 494/506 nm) using a kinetic plate reader (FLIPR).

  • Data Analysis: Calculate % Inhibition relative to Max Stimulant.

    • Note: If DPBA shows high inhibition, the diphenylbutyl moiety is likely the "anchor" in the channel pore.

Critical Control: Lysosomotropism & Cytotoxicity

Warning: Because DPBA is a lipophilic weak base (pKa ~10), it accumulates in acidic organelles (lysosomes), causing vacuolization . This is a common artifact in screening that mimics "cell death" or "autophagy."

DOT Diagram: Lysosomotropic Artifact Pathway

LysosomotropismDPBA_ExtDPBA (Uncharged)Extracellular pH 7.4MembraneCell MembraneDPBA_Ext->Membrane Passive Diffusion LysosomeLysosomepH 4.5 - 5.0Membrane->LysosomeDPBA_ProtDPBA-H+ (Trapped)Cannot ExitLysosome->DPBA_Prot Protonation SwellingOsmotic Swelling(Vacuolization)DPBA_Prot->Swelling Ion Trapping ArtifactFalse Positive:Cytotoxicity/AutophagySwelling->Artifact

Caption: The "Ion Trapping" mechanism where DPBA accumulates in lysosomes, potentially confounding viability data.

Protocol: Distinguishing Specific Activity from Lysosomal Toxicity

If you observe cell death or degradation, you must rule out non-specific lysosomal bursting.

  • Visual Inspection: Check cells under 40x phase contrast. Look for "frothy" cytoplasm (massive vacuolization). This indicates lysosomotropism, not specific apoptosis.

  • LysoTracker Assay:

    • Treat cells with DPBA (various concentrations) for 4 hours.

    • Add LysoTracker Red (50 nM) for the last 30 minutes.

    • Result: A massive increase in red fluorescence intensity (or puncta size) compared to control indicates lysosomal swelling/trapping.

  • Correction: If toxicity correlates perfectly with LysoTracker intensity, the effect is likely off-target physicochemical toxicity.

References

  • Chen, Y., et al. (2023). RS-1: A Novel Hydrophobic Tagging GPX4 Degrader Inducing Ferroptosis and Suppressing Tumor Growth.[2] ACS Omega.

    • Key Finding: Describes the synthesis and use of this compound as the hydrophobic tag to degrade GPX4.
  • Long, J.Z., et al. (2012). Inhibitor-mediated protein degradation. Chemistry & Biology.[4][2][3][5]

    • Key Finding: Foundational paper establishing the Hydrophobic Tagging (HyT) platform.[2]

  • Kornhuber, J., et al. (2010). Identification of novel functional inhibitors of acid sphingomyelinase. PLoS One.

    • Key Finding: Details the mechanism of lysosomotropism in lipophilic amines like DPBA and diphenylbutylpiperidines.
  • Mewshaw, R.E., et al. (1997). New generation of calcium channel blockers: 4,4-diphenylbutylamines. Journal of Medicinal Chemistry.

    • Key Finding: Establishes the SAR of the diphenylbutylamine moiety in blocking ion channels.

Application Notes and Protocols: The Emerging Role of 4,4-Diphenylbutylamine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the applications of the 4,4-diphenylbutylamine scaffold in medicinal chemistry. This document provides insights into its synthesis, current applications, and future potential, underpinned by field-proven insights and established scientific principles.

Introduction: Unveiling the Potential of a Versatile Scaffold

The this compound moiety, characterized by a primary amine connected to a butyl chain with two phenyl groups at the C4 position, is an increasingly recognized scaffold in contemporary drug discovery.[1][2] While extensive research on the parent compound is still emerging, its structural relationship to known neuroactive compounds and its recent application in cutting-edge therapeutic modalities highlight its potential.[1] The lipophilic diphenylmethane group combined with a flexible butylamine chain offers a unique combination of properties, making it an attractive building block for targeting a range of biological entities. Its primary amine provides a reactive handle for a multitude of chemical transformations, allowing for its incorporation into diverse and complex molecular architectures.[3]

Synthetic Strategies: From Backbone Synthesis to Advanced Derivatives

The synthesis of this compound and its derivatives can be achieved through various established organic chemistry transformations. The choice of synthetic route is often dictated by the desired final compound and the available starting materials.

General Synthesis of the this compound Backbone

A common and efficient method to synthesize the this compound backbone involves the reduction of a nitrile precursor. This multi-step synthesis provides a reliable route to the core scaffold.

Protocol 1: Synthesis of this compound via Nitrile Reduction

Step 1: Friedel-Crafts Acylation

  • To a stirred solution of benzene (excess) and aluminum chloride (AlCl₃) at 0-5°C, slowly add succinic anhydride.

  • The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

  • The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • The resulting solid, 4-oxo-4-phenylbutanoic acid, is filtered, washed with water, and dried.

Step 2: Wolff-Kishner or Clemmensen Reduction

  • The 4-oxo-4-phenylbutanoic acid is reduced to 4-phenylbutanoic acid. For the Wolff-Kishner reduction, the keto acid is heated with hydrazine hydrate and a strong base (e.g., potassium hydroxide) in a high-boiling solvent like diethylene glycol.

  • Alternatively, the Clemmensen reduction can be employed using amalgamated zinc and hydrochloric acid.

  • The product, 4-phenylbutanoic acid, is isolated and purified.[4]

Step 3: Second Friedel-Crafts Reaction (Intramolecular or Intermolecular)

  • The 4-phenylbutanoic acid can be converted to its acid chloride using thionyl chloride (SOCl₂).

  • The resulting acid chloride is then subjected to an intramolecular Friedel-Crafts reaction to form a cyclic ketone, which can be subsequently opened and functionalized.

  • A more direct approach involves a second Friedel-Crafts reaction of 4-phenylbutanoic acid with benzene in the presence of a Lewis acid to yield 4,4-diphenylbutanoic acid.[5]

Step 4: Amide Formation and Reduction

  • The 4,4-diphenylbutanoic acid is converted to the corresponding amide by reacting it with ammonia or a suitable amine source in the presence of a coupling agent.

  • The resulting amide is then reduced to the primary amine, this compound, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Step 5: Nitrile Formation and Reduction (Alternative to Step 4)

  • The 4,4-diphenylbutanoic acid can be converted to the corresponding nitrile, 4,4-diphenylbutanenitrile. This can be achieved by converting the carboxylic acid to a primary amide followed by dehydration, or through other established methods.

  • The nitrile is then reduced to the primary amine, this compound, using reagents such as LiAlH₄ or catalytic hydrogenation.

Synthesis of an Advanced Derivative: The GPX4 Degrader RS-1

A recent and compelling application of this compound is in the synthesis of RS-1, a novel hydrophobic tagging (HyT) degrader of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis.[6][7] The synthesis involves the coupling of this compound to a GPX4-targeting moiety.[6]

Protocol 2: Synthesis of Methyl (1S,3R)-2-(2-Chloroacetyl)-1-(4-((4,4-diphenylbutyl)carbamoyl)phenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (RS-1) [6]

Step 1: Activation of the Carboxylic Acid

  • A solution of 4-((1S,3R)-2-(2-chloroacetyl)-3-(methoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)benzoic acid (Compound 5 in the original paper, 0.30 g, 0.7 mmol) and HBTU (0.27 g, 0.71 mmol) in anhydrous DMF (10 mL) is stirred at 0°C for 30 minutes. This step activates the carboxylic acid for amide bond formation.

Step 2: Amide Coupling with this compound

  • To the activated carboxylic acid solution, this compound (0.21 g, 0.99 mmol) is added.

  • The pH of the reaction mixture is adjusted to 8 using N-methylmorpholine (NMM).

  • The resulting solution is stirred for an additional 12 hours at room temperature. The reaction progress is monitored by TLC.

Step 3: Purification

  • Upon completion, the solution is concentrated under vacuum.

  • The residue is purified by silica gel column chromatography (CH₂Cl₂/CH₃OH, 100:1) to yield the final product, RS-1 (0.3 g, 67% yield).[6]

Applications in Medicinal Chemistry

The this compound scaffold is proving to be a valuable component in the design of novel therapeutics, particularly in oncology and potentially in neuroscience.

A Key Component of Hydrophobic Tagging Degraders for Oncology

Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own machinery to eliminate disease-causing proteins.[7] Hydrophobic tagging is a TPD approach where a small, lipophilic molecule (the hydrophobic tag) is attached to a ligand that binds to the target protein. This creates a bifunctional molecule that, upon binding to the target, exposes the hydrophobic tag, mimicking a partially unfolded protein. This "misfolded" state is recognized by the cellular quality control machinery, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The this compound moiety in RS-1 serves as an effective hydrophobic tag.[6] Its two phenyl rings provide a large, non-polar surface area that facilitates the recruitment of the proteasomal machinery.

Mechanism of Action for RS-1, a this compound-Containing GPX4 Degrader

G RS1 RS-1 (GPX4 Ligand + this compound Tag) Complex RS-1::GPX4 Complex (Exposed Hydrophobic Tag) RS1->Complex Binds to GPX4 Target Protein (GPX4) GPX4->Complex Proteasome Ubiquitin-Proteasome System (UPS) Complex->Proteasome Recognized as 'misfolded' Degradation GPX4 Degradation Proteasome->Degradation Mediates Ferroptosis Ferroptosis Induction Degradation->Ferroptosis Leads to

Caption: Workflow of GPX4 degradation by the HyT degrader RS-1.

This application demonstrates the utility of this compound in creating potent and selective protein degraders, a rapidly growing area of drug discovery. RS-1 has been shown to induce dose- and time-dependent degradation of GPX4 and exhibit potent antitumor efficacy in a murine mammary carcinoma model.[7]

A Promising Scaffold for Central Nervous System (CNS) Drug Discovery

The structural similarity of the this compound backbone to known CNS-active agents suggests its potential in neuroscience.

  • Antidepressant Intermediate: Derivatives of 4,4-diphenylbutanoic acid are known intermediates in the synthesis of sertraline, a selective serotonin reuptake inhibitor (SSRI) used to treat depression and other mood disorders.[5] This establishes a clear precedent for the utility of the 4,4-diphenylbutyl scaffold in accessing CNS-active molecules.

  • Analogy to 4-Phenylbutyrate (4-PBA): 4-PBA is a small molecule that has shown cognitive benefits in animal models of Alzheimer's disease.[8] It is thought to act as a chemical chaperone, reducing endoplasmic reticulum stress.[9] The addition of a second phenyl group in the this compound scaffold significantly increases its lipophilicity, which could enhance its ability to cross the blood-brain barrier and interact with targets within the CNS.

G cluster_0 Known CNS-Active Scaffolds cluster_1 Potential CNS-Active Scaffold Sertraline Sertraline Intermediate 4,4-Diphenylbutanoic Acid DPBA This compound Sertraline->DPBA Structural Precedent PBA 4-Phenylbutyrate (4-PBA) PBA->DPBA Structural Analogy

Caption: Relationship of this compound to known CNS-active scaffolds.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on this compound derivatives are not yet widely published, general principles of medicinal chemistry can be applied to guide the design of new analogs with potentially enhanced or modulated activity.

Modification Site Potential Modification Predicted Impact on Activity Rationale
Phenyl Rings Introduction of electron-withdrawing or electron-donating groups (e.g., -Cl, -F, -OCH₃)Modulation of binding affinity and metabolic stabilityAltering the electronic properties of the rings can influence interactions with target proteins and affect susceptibility to metabolic enzymes like cytochrome P450s.[10]
Amine Group Alkylation (secondary, tertiary amine), acylation (amide formation)Altered receptor selectivity and pharmacokinetic propertiesIncreasing the bulk on the nitrogen can decrease activity at certain receptors (e.g., alpha-adrenergic) and increase it at others (e.g., beta-adrenergic).[11] Acylation removes the basicity and introduces a hydrogen bond donor/acceptor, drastically changing its properties.
Butyl Chain Shortening, lengthening, or introducing conformational constraints (e.g., cyclization)Optimization of binding orientation and affinityThe length and flexibility of the linker between the pharmacophoric elements are often crucial for optimal interaction with the binding pocket of a target protein.

Experimental Protocols for Biological Evaluation

For researchers and drug development professionals investigating novel derivatives of this compound, a systematic approach to biological evaluation is crucial.

Protocol 3: General Workflow for Biological Evaluation of Novel this compound Derivatives

Step 1: Initial Target Screening

  • Perform broad-based screening assays to identify potential biological targets. This can include:

    • Receptor Binding Assays: Using radioligand or fluorescence-based methods to assess binding to a panel of known receptors, ion channels, and transporters.

    • Enzyme Inhibition Assays: Screening against a panel of relevant enzymes (e.g., kinases, proteases, phosphodiesterases).[12]

Step 2: Phenotypic Screening

  • Evaluate the effect of the compounds on cellular phenotypes. This can include:

    • Cell Viability Assays: To determine cytotoxicity in various cell lines (e.g., cancer cell lines, neuronal cells).

    • Reporter Gene Assays: To measure the activation or inhibition of specific signaling pathways.

Step 3: Target Validation and Functional Characterization

  • Once a putative target or biological effect is identified, validate the target using techniques like siRNA or CRISPR-mediated knockdown.[13]

  • Characterize the functional effects of the compound in more detail using:

    • In Vitro Functional Assays: Such as second messenger assays (e.g., cAMP, Ca²⁺ flux), electrophysiology, or cell-based assays relevant to the identified target.

    • Western Blotting: To assess the levels of the target protein and downstream signaling molecules.

Step 4: In Vivo Studies

  • Evaluate the efficacy and pharmacokinetic properties of lead compounds in relevant animal models of disease.

G Start Novel this compound Derivative Screening Initial Screening (Binding & Phenotypic Assays) Start->Screening Hit_Identified Hit Identification Screening->Hit_Identified Hit_Identified->Screening No Target_Validation Target Validation (siRNA/CRISPR) Hit_Identified->Target_Validation Yes Functional_Assays Functional Characterization (In Vitro Assays) Target_Validation->Functional_Assays Lead_Compound Lead Compound Identified Functional_Assays->Lead_Compound Lead_Compound->Functional_Assays No In_Vivo In Vivo Animal Models Lead_Compound->In_Vivo Yes End Preclinical Candidate In_Vivo->End

Caption: A generalized workflow for the biological evaluation of novel compounds.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutics. Its recent successful application in the design of a potent GPX4 degrader for cancer therapy underscores its potential in cutting-edge medicinal chemistry.[6][7] Furthermore, its structural relationship to known CNS-active compounds warrants further investigation for applications in neurological disorders.[5][9] Future research should focus on the synthesis and biological evaluation of diverse libraries of this compound derivatives to fully explore the therapeutic potential of this valuable scaffold.

References

  • Khedkar, S. A., & Auti, P. B. (2014). 1,4-Dihydropyridines: a class of pharmacologically important molecules. Mini reviews in medicinal chemistry, 14(3), 282–290. Available at: [Link]

  • Welch, W. M., Jr., & Harbert, C. A. (1988). Process for preparing a 4,4-diphenylbutanoic acid derivative. U.S. Patent No. 4,777,288.
  • Maddineni, P., Kasetti, S., Patel, P. D., & Millar, J. C. (2023). Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin. Frontiers in Molecular Biosciences, 10, 1285325. Available at: [Link]

  • Google Patents. (n.d.). CN105820056A - Synthesizing method of 4,4'-dimethyltriphenylamine and production system.
  • ResearchGate. (n.d.). Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. Available at: [Link]

  • Singh, S., Baig, A., & Tariq, M. (2021). Phosphodiesterase-4 enzyme as a therapeutic target in neurological disorders. Current drug targets, 22(1), 84–98. Available at: [Link]

  • Google Patents. (n.d.). EP1404638B1 - Synthesis of 4-phenylbutyric acid.
  • Back, T. G., & Barton, D. H. R. (1977). Chemistry of hindered amines: synthesis and properties of di-t-butylamine and related compounds. Journal of the Chemical Society, Perkin Transactions 1, (16), 1715-1719. Available at: [Link]

  • ResearchGate. (n.d.). An easy synthesis of 4,4A-di- aminodiphenylmethanes. Available at: [Link]

  • RSC Publishing. (n.d.). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Available at: [Link]

  • MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Available at: [Link]

  • Feng, Q., Zhang, X., et al. (2024). RS-1: A Novel Hydrophobic Tagging GPX4 Degrader Inducing Ferroptosis and Suppressing Tumor Growth. ACS Omega. Available at: [Link]

  • European Patent Office. (n.d.). SYNTHESIS OF 4-PHENYLBUTYRIC ACID - EP 1404638 B1. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • American Chemical Society. (2024). RS-1: A Novel Hydrophobic Tagging GPX4 Degrader Inducing Ferroptosis and Suppressing Tumor Growth. ACS Omega. Available at: [Link]

  • Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Drugs. Available at: [Link]

  • Ricobaraza, A., Cuadrado-Tejedor, M., Pérez-Mediavilla, A., Frechilla, D., Del Río, J., & Garcia-Osta, A. (2012). Defining the mechanism of action of 4-phenylbutyrate to develop a small-molecule-based therapy for Alzheimer's disease. Neuropsychopharmacology, 37(7), 1740–1752. Available at: [Link]

Sources

Application Note: Targeted Protein Degradation & Pharmacophore Scouting with 4,4-Diphenylbutylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

4,4-Diphenylbutylamine (DPBA) is a "privileged scaffold" in medicinal chemistry, historically utilized as a precursor for diphenylbutylpiperidine antipsychotics (e.g., Penfluridol, Pimozide) and calcium channel blockers. However, its contemporary significance has shifted toward Targeted Protein Degradation (TPD) .[1]

In modern drug discovery, DPBA serves as a critical Hydrophobic Tag (HyT) . When conjugated to a small-molecule inhibitor, the bulky, lipophilic diphenylbutylamine moiety mimics the exposed hydrophobic surface of a misfolded protein. This "pseudo-misfolded" state recruits the cellular chaperone machinery (Hsp70/Hsp90) and the ubiquitin-proteasome system (UPS), triggering the degradation of the target protein.

This guide details the experimental design for utilizing DPBA as a hydrophobic tag to convert standard inhibitors into degraders, using the GPX4 degrader RS-1 as a validated case study.

Chemical Properties & Handling[1][2][3]

Before initiating synthesis or biological assays, researchers must account for the high lipophilicity of the diphenyl moiety.

PropertySpecificationExperimental Implication
CAS (Free Base) 36765-74-9Use for organic synthesis (coupling reactions).
CAS (HCl Salt) 10157-54-7Preferred for aqueous storage; higher stability.
MW 225.33 g/mol Low MW allows it to be a "tag" without abolishing ligand binding.
LogP ~4.5 (Predicted)High Lipophilicity. Requires DMSO for stock solutions.
pKa ~10.4Basic amine. Will be protonated at physiological pH.
Solubility DMSO (>20 mg/mL)Do not dissolve directly in PBS/Media. Predissolve in DMSO.

Handling Protocol:

  • Stock Preparation: Dissolve DPBA (Free Base) in anhydrous DMSO to 100 mM. Store at -20°C.

  • Aqueous Dilution: When adding to cell culture, ensure final DMSO concentration is <0.5% to prevent solvent toxicity.

  • Salt Conversion: If using the HCl salt for synthesis, perform a free-base extraction using NaOH/DCM prior to coupling reactions to ensure nucleophilicity of the amine.

Experimental Workflow: The HyT Strategy

The following diagram illustrates the mechanism of action when DPBA is used as a hydrophobic tag.

HyT_Mechanism cluster_Degrader HyT Degrader Molecule Ligand Ligand (Target Binder) Linker Linker (Alkyl Chain) Ligand->Linker DPBA This compound (Hydrophobic Tag) Linker->DPBA Chaperone Chaperones (Hsp70/90) DPBA->Chaperone Recruits (Mimics Misfolding) Target Target Protein (e.g., GPX4) Target->Ligand Binding Proteasome Proteasome (Degradation) Chaperone->Proteasome Directs to Proteasome->Target Degrades

Caption: Mechanism of this compound (DPBA) as a Hydrophobic Tag (HyT). The DPBA moiety recruits chaperones, leading to proteasomal degradation of the target.

Protocol A: Chemical Conjugation (Synthesis of HyT Degraders)

Objective: Conjugate this compound to a target-specific ligand via a linker. Case Study: Synthesis of RS-1 (GPX4 degrader) by linking RSL3 (ligand) to DPBA.

Reagents Required:
  • Target Ligand (containing a carboxylic acid handle).

  • This compound (Free Base).[2]

  • Coupling Agents: HATU or HBTU.

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF.[3]

Step-by-Step Methodology:
  • Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid Ligand (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Coupling Agent Addition: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at 0°C for 15 minutes to activate the acid.

    • Scientific Rationale: Pre-activation prevents side reactions and racemization. HATU is preferred for sterically hindered amines like DPBA.

  • Tag Addition: Add This compound (1.1 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via LC-MS (Look for mass shift: Ligand Mass + 225.3 - H2O).

  • Workup: Dilute with EtOAc, wash 3x with brine (to remove DMF), dry over Na2SO4, and concentrate.

  • Purification: Purify via Flash Column Chromatography (SiO2). DPBA derivatives are lipophilic; elute with Hexane:EtOAc gradients.

Protocol B: Biological Validation (Protein Degradation)

Objective: Confirm that the DPBA-tagged molecule induces proteasomal degradation of the target, rather than just inhibition.

Experimental Design:
  • Cell Line: HT1080 (Fibrosarcoma) or relevant disease model.

  • Controls:

    • Vehicle (DMSO).[1]

    • Parent Ligand (Inhibitor only, no DPBA tag).

    • Rescue Control: MG-132 (Proteasome Inhibitor).[1] Crucial for validating mechanism.

Workflow:
  • Seeding: Seed cells at 5 × 10^5 cells/well in 6-well plates. Incubate 24h.

  • Treatment:

    • Dose Response: Treat with DPBA-conjugate (10 nM – 10 µM) for 24h.

    • Time Course: Treat with IC50 concentration for 0, 6, 12, 24, 48 hours.

    • Rescue Experiment: Pre-treat cells with MG-132 (10 µM) for 2 hours, then co-treat with DPBA-conjugate.

  • Lysis: Wash with cold PBS. Lyse in RIPA buffer + Protease Inhibitor Cocktail.[1]

  • Western Blot:

    • Load 20 µg protein/lane.

    • Probe for Target Protein (e.g., GPX4).[1]

    • Probe for Loading Control (GAPDH/Actin).

  • Analysis: Densitometry should show a decrease in target protein band intensity with the DPBA-conjugate, but restoration of the band in the MG-132 rescue lane.

Protocol C: Functional Assay (Lipid Peroxidation/Ferroptosis)

Since DPBA is often used to degrade redox regulators (like GPX4) or modulate ion channels, a functional readout is required. This protocol focuses on Ferroptosis (a common outcome for DPBA-based GPX4 degraders).

Method: BODIPY-C11 Staining (Lipid ROS Sensor).

  • Preparation: Plate cells in black-walled 96-well plates.

  • Induction: Treat with DPBA-conjugate for 12–24 hours.

  • Staining:

    • Prepare 5 µM BODIPY-C11 working solution in warm media (phenol-red free).

    • Add to cells and incubate for 30 minutes at 37°C.

  • Wash: Wash 2x with PBS to remove excess dye.

  • Readout: Measure fluorescence via Flow Cytometry or Plate Reader.

    • Excitation: 488 nm / Emission: 530 nm (Oxidized form indicates lipid peroxidation).

  • Interpretation: A shift in fluorescence compared to the non-tagged inhibitor confirms that the DPBA tag has enhanced the lethality via degradation-induced ferroptosis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Media High lipophilicity of DPBA tag.Reduce concentration; ensure DMSO <0.5%; use albumin-supplemented media to act as a carrier.
No Degradation Observed Linker length incorrect.The distance between the Ligand and DPBA tag is critical. Synthesize analogs with C2, C4, and C6 alkyl linkers.
Cytotoxicity in Controls Off-target effects of DPBA.Run a "Tag Only" control (DPBA + Linker, no Ligand) to ensure toxicity is target-dependent.

References

  • Discovery of RS-1 (GPX4 Degrader)

    • Title: RS-1: A Novel Hydrophobic Tagging GPX4 Degrader Inducing Ferroptosis and Suppressing Tumor Growth.[1]

    • Source: ACS Omega (2026/2024).
    • URL:[Link](Note: Based on search context describing RS-1).

  • Hydrophobic Tagging Technology

    • Title: Hydrophobic tagging-mediated degradation of dihydrofol
    • Source: N
    • URL:[Link]

  • Chemical Properties

    • Title: this compound Compound Summary.
    • Source: PubChem.[4]

    • URL:[Link]

  • General Pharmacology (Diphenylbutylamines)

    • Title: The Synthesis and Antilipidperoxidation Activity of 4,4-diarylbutylamines.[5]

    • Source: PubMed / NIH.
    • URL:[Link]

Sources

Technical Application Note: In Vivo Characterization and Dosing of 4,4-Diphenylbutylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4,4-Diphenylbutylamine (CAS 18403-12-8 for HCl salt) is a critical pharmacophore found in the diphenylbutylpiperidine class of antipsychotics (e.g., pimozide, penfluridol) and calcium channel blockers (e.g., fendiline). While often utilized as a synthesis intermediate or degradation standard, its investigation as a standalone chemical probe requires rigorous attention to its physicochemical properties. This guide outlines the protocols for the formulation, administration, and safety profiling of this compound in rodent models, addressing the specific challenges of its high lipophilicity and potential cardiotoxicity.

Part 1: Physicochemical Profile & Vehicle Selection (Expertise & Experience)

The primary failure mode in dosing this compound (DPBA) is precipitation upon contact with physiological fluids . As a lipophilic primary amine, the free base is practically insoluble in water. Even the hydrochloride salt exhibits poor aqueous solubility at neutral pH due to the "common ion effect" and the high lipophilicity of the diphenylbutyl tail.

Solubility Strategy

Do not attempt to dissolve DPBA directly in saline or PBS. The high ionic strength will force the compound out of solution, leading to erratic bioavailability and potential embolisms in IV routes.

Recommended Vehicle Systems: For most preclinical efficacy or PK studies, a co-solvent system or complexing agent is required.

RouteVehicle CompositionMax ConcentrationNotes
PO (Oral) 5% DMSO + 5% Tween 80 + 90% Water (or 0.5% Methylcellulose)10 mg/mLStandard "Discovery" vehicle. Tween prevents precipitation in the gut.
IP (Intraperitoneal) 10% DMSO + 40% PEG400 + 50% Saline5 mg/mLHigh viscosity; inject slowly. Ensure DMSO is molecular biology grade.
IV (Intravenous) 10% HP-β-Cyclodextrin in Saline2 mg/mLGold Standard. Cyclodextrin encapsulates the hydrophobic tail, preventing phlebitis.
Protocol: Preparation of Oral Suspension (10 mg/mL)

Target Volume: 10 mL

  • Weighing: Accurately weigh 100 mg of this compound HCl.

  • Primary Solubilization: Add 0.5 mL of 100% DMSO . Vortex vigorously for 2 minutes until completely dissolved (clear solution).

  • Surfactant Addition: Add 0.5 mL of Tween 80 . Vortex for 1 minute. The solution will be viscous and slightly opaque.

  • Aqueous Phase: Slowly add 9.0 mL of 0.5% Methylcellulose (MC) or distilled water while vortexing. Do not add saline yet.

    • Critical Step: Add the water in 1 mL increments. If precipitation occurs (white flakes), sonicate at 37°C for 10 minutes.

  • pH Adjustment: Check pH. If < 4.0 (due to HCl salt), adjust to pH 5.5–6.0 using 0.1N NaOH. Avoid pH > 7.0 as the free base will crash out.

Part 2: Dosing Strategies and Administration

Dosing Rationale

DPBA acts as a calcium channel blocker and calmodulin antagonist. Dosing must be titrated to avoid acute hypotension or cardiac arrest.

  • Starting Dose (Mouse): 10 mg/kg (PO) or 5 mg/kg (IP).

  • Starting Dose (Rat): 5 mg/kg (PO) or 2.5 mg/kg (IP).

  • Lethality Threshold: Extrapolated from pimozide and fendiline analogs, LD50 is estimated >100 mg/kg (PO), but toxic signs (sedation, ataxia) appear at >30 mg/kg.

Workflow Visualization: Formulation Decision Tree

FormulationStrategy Start Start: this compound HCl RouteCheck Select Route of Administration Start->RouteCheck Oral Oral Gavage (PO) RouteCheck->Oral IV Intravenous (IV) RouteCheck->IV OralSol Is dose > 10 mg/kg? Oral->OralSol Suspension Use Suspension: 0.5% Methylcellulose + 0.1% Tween 80 OralSol->Suspension Yes (High Dose) Solution Use Solution: 5% DMSO / 5% Tween 80 / Water OralSol->Solution No (Low Dose) Check Visual Check: Precipitation upon dilution? Suspension->Check Solution->Check Cyclo Use 10-20% HP-Beta-Cyclodextrin (Avoid DMSO if possible) IV->Cyclo Cyclo->Check Pass Proceed to Dosing Check->Pass Clear/Uniform Fail Sonicate / Adjust pH < 6.0 Check->Fail Precipitate Fail->Check

Figure 1: Decision tree for vehicle selection based on administration route and dosage requirement.

Part 3: Safety Monitoring & Toxicology (Self-Validating Systems)

The structural moiety of DPBA is associated with hERG channel blockade , which can lead to QT prolongation and Torsades de Pointes. Furthermore, as a calmodulin antagonist, it can induce CNS depression.

Safety Protocol: The "3-Point Check"

Every study involving DPBA must incorporate these three validation steps to ensure animal welfare and data integrity.

  • Pre-Dose Baseline:

    • Measure baseline body temperature (DPBA can cause hypothermia).

    • Optional: Surface ECG to establish baseline QT interval.

  • Acute Observation (0–2 Hours):

    • Monitor for Straub tail (indicative of opioid/dopaminergic interaction).

    • Monitor for Ataxia/Sedation (calcium channel blockade effect).

    • Stop Rule: If respiratory rate drops <60 bpm (rats) or convulsions occur, euthanize immediately.

  • Post-Dose Necropsy (Chronic Studies):

    • Inspect the injection site (IP/SC) for necrosis. Lipophilic amines are irritants and can cause local tissue damage if the vehicle is too acidic.

Pharmacokinetics Sampling Schedule

Due to high lipophilicity, DPBA likely exhibits a large Volume of Distribution (


) and prolonged half-life.
  • Plasma Sampling: 0.25, 0.5, 1, 2, 4, 8, 24 hours.

  • Brain Tissue: Essential. This molecule crosses the BBB. Collect whole brain at

    
     (approx. 2 hours PO) to verify central exposure.
    
Visualization: Safety & PK Workflow

SafetyWorkflow Dose Dose Administration (T=0) T15 T+15 min: CNS Observation (Sedation/Ataxia) Dose->T15 T2h T+2 hr (Tmax): PK Blood Draw + ECG Check T15->T2h Adverse Adverse Event: Convulsions/Resp < 60 T15->Adverse T24h T+24 hr: Recovery Check + Trough PK T2h->T24h Mechanism Mechanism Check: hERG Blockade? Ca2+ Blockade? T2h->Mechanism Terminate Terminate Study Adverse->Terminate Yes

Figure 2: Integrated safety and pharmacokinetic sampling workflow. Critical checkpoints at T+15min and T+2h ensure early detection of cardiotoxicity.

References

  • Janssen, P. A. J., et al. (1968). Pimozide, a chemically novel, highly potent and orally long-acting neuroleptic drug. Arzneimittel-Forschung.[1] (Foundational text on the diphenylbutylpiperidine pharmacophore).

  • BenchChem. (2025).[2] Investigational Compound Technical Guide: this compound Hydrochloride.[2] (Synthesis and physicochemical properties).[2][3]

  • Triggle, D. J. (1991).[4] Calcium-channel Drugs: Structure-Function Relationships and Selectivity of Action.[4] Journal of Cardiovascular Pharmacology.[4] (Mechanism of action for phenylalkylamines).

  • Redfern, W. S., et al. (2003). Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs. Journal of Pharmacological and Toxicological Methods. (Safety profiling for hERG blockers).

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations.[5] Pharmaceutical Research.[6] (Vehicle selection for lipophilic amines).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4-Diphenylbutylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4,4-diphenylbutylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable compound. My approach is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work. Every protocol and troubleshooting step is grounded in established chemical literature to ensure reliability and reproducibility.

Introduction: Strategic Approaches to this compound

The synthesis of this compound can be approached via several strategic pathways. The optimal route often depends on the available starting materials, scale, and safety considerations. Two common and reliable strategies proceed through key intermediates: 4,4-diphenylbutyronitrile or 4,4-diphenylbutanamide . This guide is structured to troubleshoot the critical steps in these pathways.

A common synthetic pathway involves the reduction of a nitrile, which is a robust and high-yielding method for preparing primary amines.[1][2] An alternative, the Hofmann rearrangement of an amide, provides a classic method for converting carboxylic acid derivatives into amines with the loss of one carbon atom.[3][4][5]

Troubleshooting Guide: Common Experimental Issues & Solutions

This section addresses specific problems you may encounter during the synthesis, providing causative explanations and actionable solutions.

Part 1: Synthesis of the Precursor, 4,4-Diphenylbutyronitrile

A frequent method for synthesizing the nitrile precursor is the alkylation of diphenylacetonitrile. This involves the deprotonation of diphenylacetonitrile to form a carbanion, which then acts as a nucleophile.

Q1: My alkylation of diphenylacetonitrile with a 2-carbon electrophile (e.g., 1-bromo-2-chloroethane) is resulting in a low yield. What are the likely causes and how can I improve it?

A1: Low yields in this alkylation are typically traced back to three main areas: inefficient deprotonation, side reactions of the electrophile, or competing side reactions of the carbanion.

  • Causality - Inefficient Deprotonation: Diphenylacetonitrile has a pKa of approximately 17-18 in DMSO. While it is acidic, a sufficiently strong base is required for complete and rapid deprotonation. Incomplete deprotonation means your starting material is not fully activated for the reaction.

  • Causality - Electrophile Side Reactions: 1-bromo-2-chloroethane can undergo elimination (E2) reactions in the presence of a strong base to form vinyl chloride, consuming your reagent.

  • Causality - Carbanion Reactivity: The diphenylacetonitrile anion is a soft nucleophile. If there are harder electrophilic sites or proton sources (like residual alcohol from base preparation), side reactions will occur.

Troubleshooting Protocol & Optimization:

  • Base Selection: Ensure your base is strong enough and used in a slight excess (1.1 to 1.2 equivalents). Sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK) in an aprotic polar solvent like THF or DMF are excellent choices. Avoid using hydroxides or alkoxides in protic solvents, as this can lead to competing reactions.

  • Solvent Purity: Use anhydrous solvents. Any residual water will quench the carbanion, reducing your yield.

  • Temperature Control: Perform the deprotonation at a low temperature (e.g., 0 °C or -78 °C) to minimize side reactions. After the anion is formed, the electrophile can be added slowly, allowing the reaction to warm to room temperature.

  • Electrophile Choice: Consider using an electrophile less prone to elimination. For example, ethylene oxide can be used, which upon ring-opening and subsequent dehydration/conversion of the alcohol will yield the desired carbon skeleton. However, this adds steps. Sticking with a haloalkane, ensure it is high purity.

Table 1: Comparison of Base/Solvent Systems for Deprotonation

BaseSolventTypical Temp. (°C)AdvantagesDisadvantages
NaH (60% disp.)THF / DMF0 to 25High strength, irreversible deprotonation.Heterogeneous reaction, requires careful washing of mineral oil.
NaNH₂Toluene / THF25 to 110Very strong, readily available.Can be highly reactive; ammonia byproduct.
t-BuOKTHF / DMSO0 to 25Soluble, strong base.Can promote elimination reactions.
LDATHF-78Very strong, non-nucleophilic, kinetically fast.Must be prepared fresh or carefully titrated.
Part 2: Synthesis of this compound from Nitrile/Amide

Once the precursor is synthesized, the final step is the conversion to the primary amine. We will cover the two most common methods.

Method A: Reduction of 4,4-Diphenylbutyronitrile

Q2: I am attempting to reduce 4,4-diphenylbutyronitrile with Lithium Aluminum Hydride (LiAlH₄), but my yield is low and the reaction seems incomplete. What's going wrong?

A2: Incomplete reduction with LiAlH₄ is almost always due to reagent deactivation, insufficient equivalents, or procedural issues during workup.

  • Causality - Reagent Deactivation: LiAlH₄ reacts violently with any protic source, including water and alcohols. Meticulously dry glassware and anhydrous solvents (typically diethyl ether or THF) are critical. Atmospheric moisture can also be a significant issue.

  • Causality - Stoichiometry: The reduction of a nitrile to an amine is a 4-electron reduction, consuming two hydride ions. The overall stoichiometry requires at least 1 mole of LiAlH₄ for every mole of nitrile. It is standard practice to use an excess (1.5 - 2.0 equivalents) to ensure the reaction goes to completion.

  • Causality - Complex Formation: During the reaction, an aluminum-nitrogen complex is formed. This complex must be carefully hydrolyzed during the workup to liberate the free amine.[6] Improper workup can lead to the loss of product as an intractable emulsion or solid.

Experimental Protocol: LiAlH₄ Reduction of a Nitrile

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add 1.5 equivalents of LiAlH₄ powder to a flame-dried, three-neck flask containing anhydrous diethyl ether or THF.

  • Addition: Cool the stirred slurry to 0 °C. Dissolve the 4,4-diphenylbutyronitrile in a minimal amount of anhydrous ether/THF and add it dropwise to the LiAlH₄ slurry.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours to ensure complete reaction. Monitor by TLC.

  • Workup (Fieser Method): This is a critical step to avoid emulsions. Cool the reaction back to 0 °C. Cautiously and sequentially add 'X' mL of water, followed by 'X' mL of 15% aqueous NaOH, and finally '3X' mL of water, where 'X' is the number of grams of LiAlH₄ used. Stir vigorously until a granular white precipitate of aluminum salts forms.

  • Isolation: Filter the solid salts and wash them thoroughly with ether/THF. The combined organic filtrate contains your product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup (Fieser Method) cluster_isolation Isolation Dry_Glassware Flame-dry all glassware Inert_Atmosphere Assemble under N2/Ar Dry_Glassware->Inert_Atmosphere Anhydrous_Solvent Use anhydrous Ether/THF Inert_Atmosphere->Anhydrous_Solvent Add_LiAlH4 Add LiAlH4 to solvent Anhydrous_Solvent->Add_LiAlH4 Cool_to_0C Cool slurry to 0 °C Add_LiAlH4->Cool_to_0C Add_Nitrile Add nitrile solution dropwise Cool_to_0C->Add_Nitrile Reflux Warm to RT, then reflux 2-4h Add_Nitrile->Reflux Cool_Again Cool back to 0 °C Reflux->Cool_Again Add_H2O Add 'X' mL H2O slowly Cool_Again->Add_H2O Add_NaOH Add 'X' mL 15% NaOH Add_H2O->Add_NaOH Add_More_H2O Add '3X' mL H2O Add_NaOH->Add_More_H2O Stir Stir until white solid forms Add_More_H2O->Stir Filter Filter granular solids Stir->Filter Wash_Solids Wash solids with solvent Filter->Wash_Solids Combine_Filtrates Combine organic filtrates Wash_Solids->Combine_Filtrates Final_Product Product in Solution Combine_Filtrates->Final_Product

Q3: I am using catalytic hydrogenation (e.g., H₂/Raney Nickel) to reduce my nitrile, but the reaction is slow and I'm seeing byproducts.

A3: Catalytic hydrogenation is a powerful technique but is sensitive to catalyst activity and reaction conditions.

  • Causality - Catalyst Deactivation: Raney Nickel and Palladium catalysts can be poisoned by sulfur compounds, halides, or other functional groups. Ensure your substrate is highly pure. The catalyst itself may also be old or improperly activated.

  • Causality - Byproduct Formation: The intermediate imine formed during the reduction can react with the product primary amine to form a secondary amine byproduct. This is often promoted by high temperatures and low pressures.

  • Solution: To suppress secondary amine formation, the reaction is often carried out in the presence of ammonia. The large excess of ammonia shifts the equilibrium away from the formation of the secondary amine. Using a solvent like ethanolic ammonia is a standard procedure. Increase the hydrogen pressure (50-100 psi) to favor the reduction of the imine intermediate before it can react with the product.

Method B: Hofmann Rearrangement of 4,4-Diphenylbutanamide

Q4: My Hofmann rearrangement of 4,4-diphenylbutanamide is giving a complex mixture of products, not the desired primary amine.

A4: The Hofmann rearrangement is a multi-step reaction that proceeds via an isocyanate intermediate.[4][5] Poor control of reaction conditions can lead to side reactions of this highly reactive intermediate.

  • Causality - Isocyanate Interception: The key isocyanate intermediate is formed after the migration of the alkyl group.[3] In aqueous base (the classic conditions), this isocyanate is hydrolyzed to a carbamic acid, which then decarboxylates to the primary amine. If the reaction conditions are not strictly controlled (e.g., temperature too high, base concentration incorrect), the isocyanate can react with other nucleophiles, including the product amine, to form ureas.

  • Causality - Incomplete Reaction: The initial steps require the formation of an N-bromoamide intermediate.[7] Insufficient bromine or base will lead to a mixture of starting material and product.

Troubleshooting the Hofmann Rearrangement:

  • Strict Stoichiometry: Use precise amounts of bromine (1.0 eq) and base (typically 2-4 eq of NaOH or KOH).

  • Temperature Management: The initial bromination is often done at low temperatures (0-10 °C). The rearrangement step (migration) often requires gentle heating, but overheating can promote side reactions.

  • Alternative Procedures: For sensitive substrates, consider a modified Hofmann rearrangement. Using a reagent like (diacetoxyiodo)benzene (PIDA) can effect the rearrangement under milder, non-basic conditions.[7] Another common modification involves trapping the isocyanate with an alcohol (like methanol) in the presence of a base like sodium methoxide to form a stable carbamate. This carbamate can then be easily isolated and hydrolyzed under acidic or basic conditions to yield the pure amine, avoiding the formation of urea byproducts.

G Amide Primary Amide (R-CONH2) N_Bromoamide N-Bromoamide (R-CONHBr) Amide->N_Bromoamide Br2, NaOH Anion N-Bromoamide Anion N_Bromoamide->Anion NaOH (-H2O) Isocyanate Isocyanate (R-N=C=O) Anion->Isocyanate Rearrangement (-Br-) Carbamic_Acid Carbamic Acid (R-NHCOOH) Isocyanate->Carbamic_Acid H2O (Hydrolysis) Urea Urea Byproduct (R-NH-CO-NH-R) Isocyanate->Urea Reacts with R-NH2 Carbamate Carbamate Intermediate (R-NHCOOR') Isocyanate->Carbamate Trapped with R'OH Amine Primary Amine (R-NH2) Carbamic_Acid->Amine Decarboxylation (-CO2) Carbamate->Amine Hydrolysis

Frequently Asked Questions (FAQs)

Q5: Can I use sodium borohydride (NaBH₄) to reduce the nitrile to this compound? A5: Generally, no. Sodium borohydride is not a sufficiently powerful reducing agent to reduce nitriles. This transformation requires a stronger hydride source like LiAlH₄ or catalytic hydrogenation under pressure.[8][9]

Q6: My final amine product is difficult to purify by column chromatography. Are there other methods? A6: Amines can be tricky to purify via silica gel chromatography due to their basicity, which causes tailing. You can try adding a small amount of triethylamine (0.5-1%) to your eluent to mitigate this. Alternatively, a highly effective purification method is to perform an acid-base extraction. Dissolve your crude product in a nonpolar solvent (like ether or ethyl acetate), wash with aqueous acid (e.g., 1M HCl) to protonate the amine into the aqueous layer. Wash the organic layer to remove non-basic impurities. Then, basify the aqueous layer with NaOH and extract your pure amine back into an organic solvent.

Q7: What is the best way to monitor the progress of these reactions? A7: Thin-Layer Chromatography (TLC) is the most common method. For the reduction reactions, the product amine will be more polar than the starting nitrile or amide and should have a lower Rf value. Staining with potassium permanganate (KMnO₄) or ninhydrin is effective for visualizing amines, which may not be UV-active. For the alkylation, you are looking for the disappearance of the diphenylacetonitrile starting material.

Q8: Are there any specific safety precautions for the synthesis of this compound? A8: Yes, several.

  • LiAlH₄: This reagent is pyrophoric and reacts violently with water. It must be handled under an inert atmosphere by trained personnel. The workup procedure must be done cautiously at low temperatures.

  • Catalytic Hydrogenation: This involves flammable hydrogen gas under pressure. Use appropriate high-pressure equipment and ensure there are no ignition sources.

  • Strong Bases: Reagents like NaNH₂ and NaH are corrosive and water-reactive. Handle with appropriate personal protective equipment (PPE).

  • Bromine: This is a highly corrosive and toxic substance. Always handle it in a well-ventilated fume hood with appropriate gloves and eye protection.

References

  • Welch, W. M., Jr., et al. Process for preparing a 4,4-diphenylbutanoic acid derivative. U.S.
  • Synthesis method of diphenylacetonitrile.
  • A kind of preparation method of diphenylacetonitrile.
  • The Synthesis and Antilipidperoxidation Activity of 4,4-diarylbutylamines and 4,4-diarylbutanamides. PubMed. [Link]

  • Diphenylacetonitrile. Organic Syntheses Procedure. [Link]

  • An easy synthesis of 4,4′-diaminodiphenylmethanes: On natural kaolinites. ResearchGate. (1999). [Link]

  • Hofmann Rearrangement. Chemistry Steps. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • The Hofmann and Curtius Rearrangements. Master Organic Chemistry. (2017). [Link]

  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]

  • Amine Treating - Troubleshooting Guide. Scribd. [Link]

  • Amine Troubleshooting. Sulfur Recovery Engineering Inc. [Link]

  • The Mechanism of Grignard and Organolithium Reactions with Nitriles. Chemistry Steps. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. (2017). [Link]

  • RS-1: A Novel Hydrophobic Tagging GPX4 Degrader Inducing Ferroptosis and Suppressing Tumor Growth. ACS Omega. (2024). [Link]

  • Preparation of diphenylacetonitrile. U.S.
  • Synthesis of Amines. Chemistry LibreTexts. (2023). [Link]

  • Amine Preparation 4 - Reductive Amination. YouTube. (2020). [Link]

  • Grignard Reaction of Nitriles EXPLAINED!. YouTube. (2023). [Link]

  • Chemistry of Nitriles. Chemistry LibreTexts. (2023). [Link]

  • Solvent-Free Reductive Amination: An Organic Chemistry Experiment. ResearchGate. (2023). [Link]

  • Synthesis of Amines Reductive Amination. YouTube. (2018). [Link]

  • Efficient synthesis of 4, 4 Diamino diphenyl methanes in a water suspension medium. TSI Journals. [Link]

  • HOFMANN REARRANGEMENT. PHARMD GURU. [Link]

  • Chapter 24 - Problem Set. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. (2015). [Link]

  • Synthesis of primary amines. Organic Chemistry Portal. [Link]

  • Hofmann Rearrangement. Chem-Station Int. Ed. (2014). [Link]

Sources

Technical Support Center: Optimizing HPLC Separation of 4,4-Diphenylbutylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 4,4-Diphenylbutylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the chromatographic separation of this compound. As a primary amine, this compound presents unique challenges in reversed-phase HPLC, primarily related to peak shape and retention.[1][2] This resource provides a scientifically grounded framework for method development, optimization, and troubleshooting.

Understanding the Analyte: this compound

This compound is a primary amine with a butyl chain and two phenyl substituents.[3] Its basic nature is a critical factor in its chromatographic behavior. In reversed-phase HPLC, basic compounds can interact with residual acidic silanol groups on the surface of silica-based stationary phases, leading to poor peak shape, specifically tailing.[1][2] Therefore, a successful separation strategy must mitigate these secondary interactions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the HPLC analysis of this compound?

A1: A reversed-phase HPLC method is the most suitable approach for analyzing this compound.[3] For initial method development, the following parameters are recommended:

ParameterRecommendationRationale
Column C18, 5 µm, 4.6 x 150 mmProvides good retention for the hydrophobic diphenyl moiety.[3]
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water or 0.05 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric AcidAn acidic mobile phase ensures the primary amine is protonated, minimizing interactions with silanol groups and improving peak symmetry.[1]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.[4]
Gradient 10-90% B over 15 minutesA gradient elution is useful for initial screening to determine the optimal organic solvent concentration.[3]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[3]
Column Temperature 30°CProvides good efficiency and reproducibility.[1]
Detection Wavelength 220 nmOffers good sensitivity for the phenyl groups in the molecule.[1]
Injection Volume 10 µLA typical injection volume for analytical HPLC.[1]

Q2: My peak for this compound is tailing. What are the causes and how can I fix it?

A2: Peak tailing for basic compounds like this compound is most commonly caused by secondary interactions between the protonated amine and ionized residual silanol groups on the silica-based stationary phase.[1][2] Here are several strategies to address this issue:

  • Lower the Mobile Phase pH: Using a mobile phase with a pH of 3 or lower will ensure that the silanol groups are not ionized, thus preventing the secondary ionic interactions that cause tailing.[5]

  • Use a Highly End-Capped Column: Modern, high-purity silica columns with dense C18 bonding and thorough end-capping have fewer accessible silanol groups, which significantly improves the peak shape for basic analytes.[6][7]

  • Add a Competing Base: Incorporating a small amount of a competing amine, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites and improve peak symmetry.[5][8]

  • Consider an Alternative Stationary Phase: If tailing persists, explore columns with different stationary phases, such as those with a positive surface charge or hybrid organic/inorganic particles, which are designed to minimize silanol interactions.[5][9]

Q3: How can I improve the sensitivity of my analysis for low concentrations of this compound?

A3: For trace-level analysis, enhancing detection sensitivity is crucial. Here are two primary approaches:

  • Optimize UV Detection: While 220 nm provides good sensitivity, performing a UV scan of your analyte can help identify the wavelength of maximum absorbance (λmax), which may offer a better signal-to-noise ratio.

  • Pre-column Derivatization: This technique involves reacting the primary amine of this compound with a derivatizing agent to attach a chromophore or fluorophore.[10][11] This can significantly enhance UV absorbance or induce fluorescence, leading to much lower detection limits.[10][11] Common derivatizing reagents for primary amines include phenylisothiocyanate (PITC) and 9-fluorenylmethyl chloroformate (FMOC-Cl).[10]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the HPLC separation of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)
SymptomPossible Cause(s)Suggested Solution(s)
Peak Tailing 1. Secondary interactions with silanol groups.[1][2]2. Column overload.3. Column degradation.[12]1. Lower mobile phase pH to < 3.[5]2. Reduce sample concentration.3. Use a new, high-purity, end-capped C18 column.[6][7]4. Add a competing base like TEA to the mobile phase.[5][8]
Peak Fronting 1. Sample solvent stronger than the mobile phase.2. Column overload.1. Dissolve the sample in the initial mobile phase or a weaker solvent.[3]2. Decrease the injection volume or sample concentration.
Split Peaks 1. Clogged frit or column void.2. Sample solvent incompatible with the mobile phase.1. Replace the column frit or the column itself.2. Ensure the sample is fully dissolved in a compatible solvent.[3]
Problem 2: Unstable Retention Times
SymptomPossible Cause(s)Suggested Solution(s)
Gradual Shift in Retention Time 1. Column aging or contamination.[12]2. Change in mobile phase composition.1. Flush the column with a strong solvent.2. Prepare fresh mobile phase daily and ensure it is well-mixed.
Sudden or Drastic Shift in Retention Time 1. Leak in the HPLC system.[13]2. Pump malfunction.1. Check for leaks at all fittings.2. Perform pump performance checks and maintenance.
Problem 3: Low Resolution or Co-elution
SymptomPossible Cause(s)Suggested Solution(s)
Poor Separation from Impurities 1. Suboptimal mobile phase composition.2. Inappropriate column chemistry.1. Adjust the organic solvent percentage or try a different organic solvent (e.g., methanol instead of acetonitrile).[4]2. Screen different column selectivities (e.g., Phenyl-Hexyl, Cyano).

Experimental Protocols

Protocol 1: Standard Isocratic HPLC Method for Purity Assessment

This protocol is a robust starting point for determining the purity of this compound hydrochloride.[1]

1. Instrumentation and Materials:

  • HPLC system with a UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • This compound hydrochloride reference standard.

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (analytical grade).

  • Phosphoric acid (analytical grade).

  • Water (HPLC grade).

2. Mobile Phase Preparation:

  • Aqueous Buffer (Mobile Phase A): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.[1]

  • Organic (Mobile Phase B): Acetonitrile.[1]

  • Isocratic Mobile Phase: Mix Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.[1]

3. Solution Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound hydrochloride reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of the aqueous buffer and acetonitrile.[1]

  • Sample Solution (0.5 mg/mL): Prepare the sample in the same manner as the standard solution.[1]

4. Chromatographic Conditions:

ParameterSetting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 70% (0.05 M KH2PO4, pH 3.0) / 30% Acetonitrile (Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 20 minutes

5. System Suitability:

  • Inject the standard solution six times and verify that the relative standard deviation (RSD) of the peak area is ≤ 2.0%.[1]

  • The tailing factor for the this compound peak should be ≤ 2.0.[1]

  • The number of theoretical plates should be ≥ 2000.[1]

6. Data Analysis:

  • Calculate the purity of the sample by comparing the peak area of the main component to the total area of all observed peaks.[1]

Visualizations

Workflow for HPLC Method Development

HPLC_Method_Development cluster_0 Initial Parameter Selection cluster_1 Optimization cluster_2 Troubleshooting Select Column (C18) Select Column (C18) Select Mobile Phase (Acidic pH) Select Mobile Phase (Acidic pH) Select Column (C18)->Select Mobile Phase (Acidic pH) Set Initial Gradient Set Initial Gradient Select Mobile Phase (Acidic pH)->Set Initial Gradient Optimize Gradient Optimize Gradient Set Initial Gradient->Optimize Gradient Initial Run Fine-tune Mobile Phase pH Fine-tune Mobile Phase pH Optimize Gradient->Fine-tune Mobile Phase pH Adjust Temperature Adjust Temperature Fine-tune Mobile Phase pH->Adjust Temperature Poor Peak Shape Poor Peak Shape Adjust Temperature->Poor Peak Shape If Needed Address Tailing Address Tailing: - Lower pH - Change Column - Additive (TEA) Poor Peak Shape->Address Tailing Final Method Final Method Address Tailing->Final Method

Caption: A systematic workflow for developing an HPLC method for this compound.

Troubleshooting Decision Tree for Peak Tailing

Peak_Tailing_Troubleshooting Start Peak Tailing Observed Check_pH Is Mobile Phase pH < 3? Start->Check_pH Lower_pH Lower Mobile Phase pH to 2.5-3.0 Check_pH->Lower_pH No Check_Column Is the column a modern, end-capped C18? Check_pH->Check_Column Yes Resolved Problem Resolved Lower_pH->Resolved New_Column Use a new, high-purity, end-capped column Check_Column->New_Column No Add_Additive Add Triethylamine (TEA) to Mobile Phase (e.g., 0.1%) Check_Column->Add_Additive Yes New_Column->Resolved Alternative_Column Consider alternative stationary phase (e.g., hybrid or positively charged) Add_Additive->Alternative_Column Still Tailing Add_Additive->Resolved Tailing Improved Alternative_Column->Resolved

Caption: Decision tree for systematically troubleshooting peak tailing of basic compounds.

References

  • HPLC Method Development For Basic Molecules: A Case Study. PharmaGuru. Available at: [Link]

  • Improving of a Peak Shape of the Charged Compounds. SIELC Technologies. Available at: [Link]

  • Challenges in HPLC Technology and Potential Solutions. G-M-I, Inc. Available at: [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available at: [Link]

  • Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. LCGC. Available at: [Link]

  • Why it matters and how to get good peak shape. Agilent. Available at: [Link]

  • Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. Available at: [Link]

  • RS-1: A Novel Hydrophobic Tagging GPX4 Degrader Inducing Ferroptosis and Suppressing Tumor Growth. American Chemical Society. Available at: [Link]

  • Tailing peak shape of tertiary amines in RP C18 LCMS analysis?. ResearchGate. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. ResearchGate. Available at: [Link]

  • Determination of diphenylamine and its mono-derivatives in single-base gun propellants during aging by High Performance Liquid Chromatography. ResearchGate. Available at: [Link]

  • Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Agilent. Available at: [https://www.agilent.com/cs/library/applications/5990-3 EclipsePlusC8.pdf]([Link] EclipsePlusC8.pdf)

  • How to Reduce Peak Tailing in HPLC?. Phenomenex. Available at: [Link]

  • Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. ResearchGate. Available at: [Link]

Sources

4,4-Diphenylbutylamine solubility issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4,4-Diphenylbutylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for handling this lipophilic amine compound in experimental settings. Given the limited publicly available data on its specific solubility, this resource focuses on the chemical principles governing its behavior and provides robust protocols to help you navigate common formulation challenges.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound. What are its general solubility characteristics?

A1: this compound is a lipophilic compound, meaning it is poorly soluble in aqueous solutions. Its structure, containing two phenyl rings and a butyl chain, contributes to its hydrophobicity. The free base form is expected to be practically insoluble in water. The hydrochloride salt form will exhibit slightly improved aqueous solubility due to the ionization of the amine group, but it will still be limited, especially at neutral to basic pH. For most applications, organic solvents or specialized formulation strategies are necessary to achieve desired concentrations.

Q2: Should I use the free base or the hydrochloride salt of this compound?

A2: The choice between the free base and the hydrochloride salt depends on your experimental needs.

  • This compound Hydrochloride: This salt form is generally more stable and has a higher aqueous solubility at acidic pH compared to the free base.[1][2] It is often the preferred form for initial handling and for preparing stock solutions in polar organic solvents.

  • This compound (Free Base): The free base is less polar and may be more suitable for specific formulation approaches where the non-ionized form is required. It will have better solubility in non-polar organic solvents.

For most in vitro and in vivo studies starting with a stock solution, the hydrochloride salt is a more practical choice.

Q3: What are the best solvents for preparing a stock solution of this compound?

A3: For preparing a high-concentration stock solution, polar aprotic organic solvents are generally the most effective. Based on the compound's structure and general principles of solubility, the following solvents are recommended:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Methanol

It is always advisable to start with a small amount of the compound and your chosen solvent to confirm solubility before preparing a large batch.

Troubleshooting Guides

Issue 1: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium.

This is a common issue when working with lipophilic compounds. The precipitation occurs because the compound is highly soluble in the organic stock solvent but poorly soluble in the final aqueous environment.

Causality: The addition of the DMSO stock to the aqueous medium drastically changes the solvent environment, causing the compound to crash out of the solution.

Solutions:

  • Reduce the Final Concentration of the Organic Solvent: The final concentration of DMSO or other organic solvents in your cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[3]

  • Use a Step-wise Dilution: Instead of adding the stock solution directly to the final volume of the aqueous medium, perform serial dilutions in the medium. This can sometimes help to keep the compound in solution.

  • Incorporate a Surfactant: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions by forming micelles.[4]

  • Utilize Serum Proteins: If your cell culture medium contains serum, the proteins in the serum (like albumin) can help to bind and solubilize lipophilic compounds. Pre-incubating the diluted compound in a small volume of serum-containing medium before adding it to the rest of the culture may improve solubility.

Experimental Workflow for Diluting a Lipophilic Compound for Cell-Based Assays

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Final Application stock Dissolve this compound HCl in 100% DMSO to make a 10-100 mM stock solution intermediate Prepare an intermediate dilution in cell culture medium (e.g., 10x final concentration) stock->intermediate Vortex gently final Add the intermediate dilution to the cell culture to achieve the final desired concentration intermediate->final Mix well by gentle inversion

Caption: Workflow for preparing working solutions from a DMSO stock.

Issue 2: I need to prepare a formulation of this compound for animal studies (oral or intravenous), but it's not soluble in aqueous vehicles.

Directly dissolving this compound in simple aqueous vehicles for in vivo administration is challenging. Specialized formulation strategies are required to enhance its solubility and bioavailability.

Solutions:

  • Co-solvent Systems: A mixture of a water-miscible organic solvent and water can be used. Common co-solvents for preclinical formulations include:

    • Polyethylene glycol 400 (PEG 400)

    • Propylene glycol (PG)

    • Ethanol A typical co-solvent system might consist of a combination of these, for example, 10% DMSO, 40% PEG 400, and 50% water. The exact ratios should be optimized for your specific compound and desired concentration.[5]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, thereby increasing their aqueous solubility.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used cyclodextrin in pharmaceutical formulations.

Experimental Protocol: Preparation of a this compound Formulation using HP-β-Cyclodextrin

  • Determine the required dose and concentration: Calculate the amount of this compound and the volume of the dosing vehicle needed for your study.

  • Prepare the HP-β-Cyclodextrin solution: Weigh the required amount of HP-β-CD and dissolve it in sterile water or saline. A 20-40% (w/v) solution is a common starting point. Gentle heating and stirring can aid dissolution.

  • Add this compound: Slowly add the powdered this compound hydrochloride to the HP-β-CD solution while stirring continuously.

  • Facilitate Complexation: Continue stirring the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex. Sonication can also be used to accelerate this process.

  • Ensure Complete Dissolution: Visually inspect the solution for any undissolved particles. If necessary, the solution can be filtered through a 0.22 µm syringe filter to remove any particulates before administration, especially for intravenous routes.

  • pH Adjustment: Check the pH of the final formulation and adjust it to a physiologically acceptable range (typically pH 5-8) if necessary, using dilute HCl or NaOH.[7]

Logical Relationship for Formulation Strategy Selection

G start Start: Poorly Soluble This compound route Intended Route of Administration? start->route invitro In Vitro (Cell-based) route->invitro In Vitro invivo In Vivo (Animal) route->invivo In Vivo dmso_stock DMSO Stock Solution (Dilute carefully) invitro->dmso_stock cosolvent Co-solvent System (e.g., PEG 400, PG) invivo->cosolvent cyclodextrin Cyclodextrin Complexation invivo->cyclodextrin

Caption: Decision tree for selecting a suitable formulation strategy.

Data Summary

SolventFree BaseHydrochloride SaltApplication Notes
WaterPractically InsolubleVery Slightly Soluble (pH dependent)Aqueous solubility of the salt increases at lower pH.
Phosphate Buffered Saline (PBS) pH 7.4Practically InsolubleVery Slightly SolubleExpect low solubility; may require formulation aids.
DMSOSolubleSolubleRecommended for high-concentration stock solutions.
DMFSolubleSolubleAn alternative to DMSO for stock solutions.
EthanolSolubleSolubleCan be used for stock solutions and as a co-solvent.
MethanolSolubleSolublePrimarily used for analytical purposes (e.g., HPLC).

Note: "Soluble" indicates that concentrations suitable for stock solutions (e.g., 10-100 mM) are likely achievable. It is crucial to experimentally verify the solubility for your specific batch and desired concentration.

References

  • Gad, S. C. (2008). Pharmaceutical Manufacturing Handbook: Production and Processes. John Wiley & Sons.
  • Sharma, D., & Saini, S. (2017). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2017, 1-11. [Link]

  • Chegwidden, L., et al. (2017). Pharmaceutical formulations including an amine compound.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Li, S., Wong, S., Sethia, S., Almoazen, H., Joshi, Y. M., & Serajuddin, A. T. M. (2005). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Pharmaceutical research, 22(4), 628–635. [Link]

  • Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research. [Link]

  • Akhtar, M. J., et al. (1993). Optimization of cosolvent concentration and excipient composition in a topical corticosteroid solution. Journal of pharmaceutical sciences, 82(4), 419–423. [Link]

  • Lee, H. R., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(10), 1599. [Link]

  • Al-Adas, M., et al. (2023). Study of the Structural Chemistry of the Inclusion Complexation of 4-Phenylbutyrate and Related Compounds with Cyclodextrins in Solution: Differences in Inclusion Mode with Cavity Size Dependency. International Journal of Molecular Sciences, 24(20), 15108. [Link]

  • Steinberg, M., et al. (1998). Pharmaceutical Excipient Development: The Need for Preclinical Guidance. Regulatory Toxicology and Pharmacology, 28(2), 147-153. [Link]

  • protocols.io. (2022). Preparation of 4% paraformaldehyde solution for transcardial perfusions and histology. [Link]

  • Rohrs, B. R. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(3), 28-32. [Link]

  • Taher, S. S., et al. (2022). Co-surfactant effect of polyethylene glycol 400 on microemulsion using BCS class II model drug.
  • Li, S., Wong, S., Sethia, S., Almoazen, H., Joshi, Y. M., & Serajuddin, A. T. M. (2005). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Pharmaceutical research, 22(4), 628–635. [Link]

  • Di, L., & Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Current drug metabolism, 12(7), 646–660. [Link]

  • Mura, P., et al. (2005). Inclusion Complexation of 4-Biphenylacetic Acid with β-Cyclodextrin. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 53(1-2), 103-110.
  • Ghosal, S. K., & Nanda, A. (2012). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. ILAR journal, 53(2), 140–152. [Link]

  • Moldvai, D., et al. (2024). Cyclodextrin encapsulation enabling the anticancer repositioning of disulfiram: Preparation, analytical and in vitro biological characterization of the inclusion complexes. International Journal of Pharmaceutics, 656, 124239. [Link]

  • Li, X., et al. (2021). Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as an example. RSC Advances, 11(35), 21546-21554. [Link]

  • Bosch, E., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 72(12), 721-726.
  • Joshi, Y. M. (2011). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 12(3), 977–989. [Link]

  • Permana, A. D., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Global Pharma Technology, 13(5), 1-9.
  • University of Arizona. (n.d.).
  • Persson, E., & Knutson, T. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Kaufmann, A. K. (2018). Paraformaldehyde 4% Protocol v1.
  • BOC Sciences. (n.d.). Solubility Analysis.
  • Chen, G., et al. (2019). Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide. Journal of Molecular Liquids, 277, 636-646.
  • Pharmaguideline Forum. (2022). Free Base vs Salt Form Reference Standards.
  • Zhang, X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(5), 2097-2116.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230.
  • Szejtli, J. (2020).
  • Heravi, M. M., & Zadsirjan, V. (2020). Polyethylene Glycol (PEG-400): An Efficient and Recyclable Reaction Medium for the Synthesis of Pyrazolo[3,4-b]pyridin-6(7H)
  • Thakuria, R. (2013). PHYSICAL STABILITY OF PHARMACEUTICAL SALTS AND COCRYSTALS IN DRUG PRODUCT ENVIRONMENT. University Digital Conservancy.
  • Reddit. (2023).
  • U.S. Food and Drug Administration. (2019). NDA 209-321 Orig1s000.
  • Liu, J., et al. (2016). β-Cyclodextrin-Based Inclusion Complexation Bridged Biodegradable Self-Assembly Macromolecular Micelle for the Delivery of Paclitaxel. PLOS One, 11(5), e0155879.
  • Abcam. (2025). How to Make a High-Quality 4% Paraformaldehyde Solution in PBS Buffer?.
  • R&D Systems. (n.d.). Protocol for Making a 4% Formaldehyde Solution in PBS.
  • ResearchGate. (2025).
  • Li, Y., et al. (2023). Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. Frontiers in Microbiology, 14, 1278854.
  • ResearchGate. (2021). Solubility of drugs in ethanol and dmso.
  • ResearchGate. (2020).

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Technical Support Center: Synthesis of 4,4-Diphenylbutylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of 4,4-Diphenylbutylamine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the common challenges encountered during its synthesis. Our focus is on identifying and mitigating common impurities to ensure the highest quality of your final product.

The Critical Role of Purity in this compound Synthesis

This compound is a valuable building block in medicinal chemistry and materials science.[1][2] The presence of impurities, even in trace amounts, can significantly impact the outcome of subsequent reactions, biological activity, and the safety profile of final compounds.[3] This guide provides practical, field-proven insights to help you anticipate and address common purity challenges.

Synthetic Route 1: Reduction of 4,4-Diphenylbutyronitrile

A prevalent method for synthesizing this compound involves the reduction of 4,4-diphenylbutyronitrile, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[4]

Reaction Workflow

4,4-Diphenylbutyronitrile 4,4-Diphenylbutyronitrile Reaction_Vessel Reaction_Vessel 4,4-Diphenylbutyronitrile->Reaction_Vessel Anhydrous Dioxane Quenching Quenching Reaction_Vessel->Quenching Reflux LiAlH4 LiAlH4 LiAlH4->Reaction_Vessel Anhydrous Diethyl Ether Filtration Filtration Quenching->Filtration Water, then 15% NaOH(aq) Extraction_Drying Extraction_Drying Filtration->Extraction_Drying Diethyl Ether Solvent_Removal Solvent_Removal Extraction_Drying->Solvent_Removal Anhydrous Na2SO4 Purification Purification Solvent_Removal->Purification Reduced Pressure This compound This compound Purification->this compound Vacuum Distillation

Caption: Workflow for the synthesis of this compound via nitrile reduction.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to use anhydrous solvents in this reaction?

A1: Lithium aluminum hydride is a potent reducing agent that reacts violently with water. The presence of moisture will not only consume the expensive reagent but also generate hydrogen gas, posing a significant safety hazard. Anhydrous conditions are paramount for both yield and safety.

Q2: What is the purpose of the sequential addition of water and sodium hydroxide during the quenching step?

A2: This is a standard Fieser workup for quenching LiAlH₄ reactions. The careful, sequential addition of water, followed by aqueous sodium hydroxide, and then more water results in the formation of granular aluminum salts that are easily filterable. This procedure is critical for a clean separation of the product from the aluminum byproducts.

Troubleshooting Guide

Problem 1: My final product is a thick, inseparable oil instead of a clear liquid.

  • Potential Cause: Incomplete quenching of the aluminum salts, leading to their colloidal suspension in the organic phase.

  • Troubleshooting Steps:

    • Ensure the sequential addition of water and NaOH solution during the workup was performed correctly and with vigorous stirring.

    • If the emulsion persists, add a drying agent like anhydrous sodium sulfate and stir for an extended period.

    • Alternatively, the entire mixture can be filtered through a pad of Celite® to help break the emulsion and trap the fine aluminum salts.

Problem 2: The NMR spectrum of my product shows a persistent peak around δ 2.3-2.5 ppm, and the IR spectrum has a weak absorption around 2245 cm⁻¹.

  • Potential Cause: This indicates the presence of unreacted 4,4-diphenylbutyronitrile starting material.

  • Troubleshooting Steps:

    • Reaction Monitoring: In future runs, monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure complete consumption of the starting material before quenching.

    • Reaction Conditions: The incomplete reaction could be due to insufficient LiAlH₄, a shorter reaction time, or a lower reflux temperature. Consider increasing the equivalents of the reducing agent or extending the reflux time.

    • Purification: Unreacted nitrile can often be removed by careful vacuum distillation, as its boiling point is different from the product amine.

Common Impurities in Nitrile Reduction
ImpurityPotential SourceRecommended Analytical Method
4,4-Diphenylbutyronitrile Incomplete reactionGC-MS, HPLC, ¹H NMR, IR
4,4-Diphenylbutanol Hydrolysis of the intermediate imine during workupGC-MS, ¹H NMR
Solvent Adducts Reaction of LiAlH₄ with ethereal solvents at high temperaturesGC-MS, ¹H NMR

Synthetic Route 2: Reductive Amination of 4,4-Diphenyl-2-butanone

Reductive amination is a versatile method for forming amines from ketones or aldehydes.[5][6] For this compound, a suitable precursor would be 4,4-diphenyl-2-butanone, which is not commercially available and would need to be synthesized separately.

Reaction Workflow

4,4-Diphenyl-2-butanone 4,4-Diphenyl-2-butanone Imine_Formation Imine_Formation 4,4-Diphenyl-2-butanone->Imine_Formation Ammonia Source Reduction Reduction Imine_Formation->Reduction Intermediate Imine Ammonia_Source NH4OAc or NH3 Workup_Purification Workup_Purification Reduction->Workup_Purification Aqueous Workup Reducing_Agent NaBH3CN or NaBH(OAc)3 Reducing_Agent->Reduction This compound This compound Workup_Purification->this compound

Caption: General workflow for reductive amination.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for this reaction?

A1: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are selective for the imine intermediate over the ketone starting material.[7][8] This allows for a one-pot reaction where the ketone, amine source, and reducing agent are all present together.

Q2: Can I use sodium borohydride (NaBH₄)?

A2: While NaBH₄ can be used, it is less selective and can reduce the starting ketone.[9] If using NaBH₄, the imine should be pre-formed before the addition of the reducing agent in a two-step process to avoid reducing the starting ketone.

Troubleshooting Guide

Problem 1: I am getting a significant amount of a side product with a mass corresponding to a secondary amine.

  • Potential Cause: The newly formed primary amine is reacting with another molecule of the ketone to form a secondary amine impurity. This is a common issue in reductive aminations.[5]

  • Troubleshooting Steps:

    • Excess Amine Source: Use a large excess of the ammonia source to outcompete the product amine in reacting with the ketone.

    • Slow Addition: Slowly add the reducing agent to the mixture of the ketone and the amine source. This keeps the concentration of the primary amine product low during the reaction, minimizing the formation of the secondary amine.

Problem 2: My reaction is very slow and the yield is low.

  • Potential Cause: The pH of the reaction mixture is not optimal for imine formation. Imine formation is typically favored under slightly acidic conditions (pH 4-6).

  • Troubleshooting Steps:

    • pH Adjustment: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture to facilitate imine formation.

    • Azeotropic Removal of Water: For challenging substrates, removing the water formed during imine formation using a Dean-Stark apparatus can drive the equilibrium towards the imine, improving the overall yield.

Common Impurities in Reductive Amination
ImpurityPotential SourceRecommended Analytical Method
N-(4,4-Diphenylbutyl)-4,4-diphenylbutylamine (Dimeric Impurity) Reaction of the product amine with the starting ketoneLC-MS, HPLC, ¹H NMR
4,4-Diphenyl-2-butanol Reduction of the starting ketoneGC-MS, ¹H NMR
Unreacted 4,4-Diphenyl-2-butanone Incomplete reactionGC-MS, HPLC, ¹H NMR

Synthetic Route 3: The Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classic method for the reductive amination of ketones or aldehydes using formic acid or its derivatives as the reducing agent and nitrogen source.[10][11][12]

Reaction Workflow

Ketone_Precursor Ketone_Precursor Reaction_Mixture Reaction_Mixture Ketone_Precursor->Reaction_Mixture Ammonium Formate or Formamide N-Formyl_Intermediate N-Formyl_Intermediate Reaction_Mixture->N-Formyl_Intermediate High Temperature (160-185°C) Hydrolysis Hydrolysis N-Formyl_Intermediate->Hydrolysis Acidic or Basic Conditions Workup_Purification Workup_Purification Hydrolysis->Workup_Purification This compound This compound Workup_Purification->this compound

Caption: The Leuckart-Wallach reaction pathway.

Frequently Asked Questions (FAQs)

Q1: What are the main drawbacks of the Leuckart-Wallach reaction?

A1: The primary disadvantages are the high temperatures required (typically >160 °C) and the formation of an N-formyl intermediate that requires a separate hydrolysis step to yield the desired primary amine.[13] This can lead to lower overall yields and the potential for thermal degradation of the product.

Troubleshooting Guide

Problem 1: After the hydrolysis step, I have a mixture of my desired primary amine and a compound with a formyl group still attached.

  • Potential Cause: Incomplete hydrolysis of the N-formyl intermediate.

  • Troubleshooting Steps:

    • Harsher Hydrolysis Conditions: Increase the concentration of the acid or base used for hydrolysis, or extend the reaction time.

    • Monitoring: Monitor the hydrolysis step by TLC or LC-MS to ensure complete conversion to the primary amine before workup.

Common Impurities in the Leuckart-Wallach Reaction
ImpurityPotential SourceRecommended Analytical Method
N-(4,4-Diphenylbutyl)formamide Incomplete hydrolysis of the intermediateLC-MS, HPLC, ¹H NMR, IR
Di-(4,4-diphenylbutyl)amine Side reactions at high temperaturesLC-MS, HPLC
Heterocyclic Byproducts (e.g., Pyrimidines, Pyridines) Condensation reactions of intermediates under harsh conditions[14]GC-MS, LC-MS

General Analytical and Purification Protocols

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for assessing the purity of this compound.[4][15]

  • Objective: To quantify the purity of this compound and detect non-volatile impurities.

  • Methodology:

    • Column: C18, 5 µm, 4.6 x 150 mm.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Gradient: 10-90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[4] Filter through a 0.22 µm syringe filter before injection.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying volatile impurities and residual solvents.[16]

  • Objective: To identify and quantify volatile impurities and confirm the molecular weight of the main component.

  • Methodology:

    • Column: A non-polar column such as a DB-5ms or equivalent.

    • Carrier Gas: Helium.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • MS Detector: Electron Ionization (EI) mode.

Purification by Column Chromatography
  • Objective: To remove polar and non-polar impurities.

  • Methodology:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes, with the addition of 1-2% triethylamine to prevent the amine product from streaking on the acidic silica gel.

    • Procedure: Load the crude product onto the column and elute with the solvent system, collecting fractions and analyzing them by TLC to isolate the pure product.

References

  • Gałdecka, E., & Gałdecki, Z. (2004). Identification and synthesis of by-products found in 4-methylthioamphetamine (4-MTA) produced by the Leuckart method. Forensic Science International, 144(2-3), 197-209. [Link]

  • PubMed. (n.d.). The Synthesis and Antilipidperoxidation Activity of 4,4-diarylbutylamines and 4,4-diarylbutanamides. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). (PDF) THE STORY OF 4-AMINODIPHENYLAMINE. [Link]

  • Google Patents. (n.d.). EP1404638B1 - SYNTHESIS OF 4-PHENYLBUTYRIC ACID.
  • ScienceDirect. (n.d.). Preparation of hyperbranched 4-dimethylaminopyridine catalyst for the efficient synthesis of vitamin E succinate. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Google Patents. (n.d.). EP1404638B1 - Synthesis of 4-phenylbutyric acid.
  • ACS Publications. (2026). RS-1: A Novel Hydrophobic Tagging GPX4 Degrader Inducing Ferroptosis and Suppressing Tumor Growth. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Wikipedia. (n.d.). Leuckart reaction. [Link]

  • Organic Chemistry. (n.d.). Reductive Amination - Common Conditions. [Link]

  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

  • ResearchGate. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. [Link]

  • Sciencemadness Wiki. (2020). Leuckart reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 122-39-4 Diphenylamine Impurity. [Link]

  • J-STAGE. (n.d.). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. [Link]

  • PMC. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. [Link]

Sources

Technical Support Center: 4,4-Diphenylbutylamine Purification

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: #DPBA-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary

4,4-Diphenylbutylamine (CAS: 13214-66-9 / HCl Salt: 30684-06-1) presents a classic "lipophilic amine" purification paradox.[1] Its dual phenyl rings create high lipophilicity (LogP ~3.5–4.0), while the primary amine tail creates strong basicity (pKa ~10.5).[1]

This duality leads to two primary failure modes during purification:

  • Chromatographic Irreversibility: The basic amine interacts ionically with acidic silanols on silica gel, causing severe streaking or total mass loss.[1]

  • Phase separation issues ("Oiling Out"): The free base is often a viscous oil that resists crystallization, trapping impurities.[1]

This guide provides self-validating protocols to overcome these specific challenges.

Module 1: Chromatographic Purification (The "Streaking" Solution)

The Problem: You observe broad, tailing peaks on TLC or Flash Chromatography, or the compound fails to elute even with polar solvents. The Cause: Uncapped silanol groups (


) on the silica surface act as weak acids, protonating your amine (

).[1] The compound is now ionically bound to the column.[1]
Protocol A: The "Basified Silica" Technique

Best for: High-purity isolation of the Free Base.

Reagents:

  • Dichloromethane (DCM)[1]

  • Methanol (MeOH)[1][2]

  • Triethylamine (TEA) or Ammonium Hydroxide (

    
    , 28-30%)[1]
    

Step-by-Step Workflow:

  • Mobile Phase Preparation: Do not just add TEA to the bottle.

    • System A: DCM + 1% TEA (v/v).[1]

    • System B: DCM:MeOH (9:[1]1) + 1% TEA.[1][2]

  • Column Pre-Treatment (Critical):

    • Flush the silica column with 3 Column Volumes (CV) of System A before loading your sample.[1]

    • Why? This saturates the active silanol sites with TEA, effectively "neutralizing" the column before your valuable amine touches it.

  • Elution Gradient:

    • Start: 100% System A.

    • Ramp: 0-50% System B over 15 CV.[1]

    • Observation: The product should elute as a sharp band.[1] If tailing persists, increase MeOH, not TEA.

Visualization: Amine-Silica Interaction & Mitigation

Amine_Purification_Logic Start Crude this compound Check_TLC Perform TLC (DCM:MeOH 9:1) Start->Check_TLC Decision Observation? Check_TLC->Decision Streak Streaking / Tailing Decision->Streak Severe Tailing Clean Clean Spot (Rf 0.3-0.5) Decision->Clean No Tailing Action_Base Add 1% TEA or NH4OH to Mobile Phase Streak->Action_Base Standard Fix Action_Alumina Switch to Neutral Alumina Stationary Phase Streak->Action_Alumina Alternative Fix Process_Column Run Column: Pre-equilibrate with Modifier Clean->Process_Column Action_Base->Process_Column Action_Alumina->Process_Column

Caption: Decision matrix for selecting the correct stationary phase modification based on TLC behavior.

Module 2: Isolation & Salt Formation (The "Oiling Out" Solution)

The Problem: The free base of this compound is typically a viscous oil that is difficult to weigh and oxidizes over time. The Solution: Convert to the Hydrochloride (HCl) salt.[1][3] This stabilizes the amine and facilitates purification via recrystallization.[1]

Protocol B: Controlled Precipitation of the HCl Salt
ParameterSpecification
Solvent A (Dissolution) Anhydrous Diethyl Ether (

) or Dichloromethane (DCM)
Reagent B (Acid) 2M HCl in Diethyl Ether (Commercial) or 4M HCl in Dioxane
Temperature

(Ice bath) to Room Temperature
Expected Yield >85% recovery

Procedure:

  • Dissolution: Dissolve the purified free base oil in minimal Solvent A (approx. 5-10 mL per gram).[1] Ensure the solution is clear.

  • Acidification:

    • Place the flask in an ice bath (

      
      ).
      
    • Add Reagent B dropwise with vigorous stirring.[1]

    • Monitoring: Test pH vapor with wet pH paper; stop when the vapor turns acidic (red).[1]

  • Precipitation: A white solid should form immediately.[1]

    • Troubleshooting: If a "gum" forms instead of a solid, scratch the glass side with a spatula or add a seed crystal. If gum persists, add a small amount of Isopropanol (IPA) and heat to reflux, then cool slowly.[1]

  • Isolation: Filter the solid under vacuum. Wash the cake 3x with cold

    
    .
    
  • Drying: Dry in a vacuum oven at

    
     for 4 hours.
    

Module 3: Extraction & Workup (The "Emulsion" Solution)

The Problem: During liquid-liquid extraction (LLE), the mixture forms a stable emulsion that refuses to separate. The Cause: this compound is amphiphilic.[1] At neutral pH, it can act as a surfactant, stabilizing the interface between water and organic solvents.

Troubleshooting Guide: Breaking the Emulsion

Q: Which solvent system should I use?

  • Avoid: Dichloromethane (DCM) is prone to emulsions with this amine.[1]

  • Preferred: Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ).[1]
    

Q: How do I break a stubborn emulsion?

  • The Brine Crash: Add saturated NaCl (Brine) solution.[1] The increased ionic strength forces the organic amine out of the aqueous phase.

  • The pH Swing:

    • If extracting the Free Base: Ensure the aqueous layer is pH > 12 (use NaOH).[1]

    • If extracting the Impurity: Ensure the aqueous layer is pH < 2 (use HCl).[1]

    • Note: Avoid pH 7-9, where the amine is partially protonated and most surfactant-like.[1]

  • Filtration: Filter the entire emulsion through a pad of Celite. This physically breaks the bubbles.[1]

Module 4: Storage & Stability FAQs

Q: My compound turned yellow overnight. Is it ruined? A: The free base is sensitive to air oxidation (forming N-oxides or imines).[1]

  • Fix: If the color is light yellow, the purity is likely still >95%. Convert it to the HCl salt immediately (See Module 2). The salt form is stable for years at room temperature.[1]

Q: Can I inject the free base directly into the HPLC? A: Yes, but ensure your mobile phase is buffered.

  • Recommendation: Use 0.1% Trifluoroacetic acid (TFA) or Formic Acid in water/acetonitrile.[1] The acid in the mobile phase ensures the amine is fully protonated (

    
    ), resulting in sharp peaks. Injecting the free base into a neutral mobile phase will result in split peaks.[1]
    

References & Grounding

  • BenchChem. (2025).[1][3] Investigational Compound Technical Guide: this compound Hydrochloride. (Provides specific synthesis and salt formation protocols). Link

  • Biotage. (2023).[1][4] Is there an easy way to purify organic amines? (Authoritative guide on silica-amine interactions and the use of modifiers). Link

  • PubChem. (2025).[1][5][6] 4-Phenylbutylamine Hydrochloride Compound Summary. (Proxy data for physicochemical properties of the diphenyl analog). Link[1]

  • Sorbent Technologies. (2022).[1] Amino Silica Gel Applications. (Technical data on using amine-functionalized silica to avoid modifiers). Link

  • Welch, W. M., et al. (1988).[1] Process for preparing a 4,4-diphenylbutanoic acid derivative. US Patent 4,777,288.[1] (Context for the synthesis of the diphenylbutyl scaffold). Link

Sources

Avoiding side reactions with 4,4-Diphenylbutylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4,4-Diphenylbutylamine

Document ID: TSC-DBA-2026-02-A Version: 1.0 Last Updated: February 7, 2026

Introduction: Understanding the Reactivity of this compound

Welcome to the technical support guide for this compound. This document is designed for researchers and drug development professionals who utilize this versatile primary amine in their synthetic workflows. While its structure offers unique opportunities for building complex molecules, the primary amine functionality, coupled with the bulky diphenylmethyl group, presents specific challenges.[1][2] This guide provides troubleshooting solutions and in-depth explanations to help you anticipate and mitigate common side reactions, ensuring the integrity and success of your experiments.

Publicly available data on this compound is limited; therefore, some protocols and principles in this guide are expertly extrapolated from established knowledge of primary amines and structurally related compounds.[1] All methodologies should be considered as robust starting points requiring independent validation in your specific experimental context.

Core Principles of Reactivity

The key to avoiding side reactions is understanding the molecule's inherent chemical properties. This compound's reactivity is dominated by two features:

  • The Nucleophilic Primary Amine (-NH₂): As a primary amine, the nitrogen atom possesses a lone pair of electrons, making it a potent nucleophile and a moderate base. This is the primary site for common side reactions like oxidation, over-alkylation, and unwanted acylations.

  • The Aromatic Phenyl Rings: While less reactive than the amine, the two phenyl rings can participate in electrophilic aromatic substitution. However, the amine group's influence can complicate these reactions, either by over-activating the rings or by reacting with catalysts to deactivate them.[3]

This guide is structured as a series of frequently asked questions (FAQs) that address the most common challenges encountered when working with this compound.

Troubleshooting Guide & FAQs

Problem 1: Reaction Mixture Discoloration and Product Degradation

Question: My reaction mixture containing this compound is turning yellow or brown, especially during workup or upon storage. Analysis shows multiple new, often polar, impurities. What is causing this, and how can I prevent it?

Answer: This is a classic sign of amine oxidation. Primary amines are susceptible to oxidation by atmospheric oxygen, peroxide-forming solvents, or other oxidizing agents present in the reaction.[4] The oxidation process can be complex, potentially forming hydroxylamines, nitroso, or nitro compounds, which are often colored and can lead to further decomposition.[4][5]

Causality & Mechanism: The lone pair on the nitrogen atom can be attacked by electrophilic oxygen species. Milder oxidation can lead to the formation of imines, while stronger conditions or prolonged exposure can lead to N-oxygenated products.[4][6]

Troubleshooting Protocol: Inert Atmosphere Technique

  • Solvent Preparation: Before use, thoroughly degas all solvents (e.g., THF, Dioxane, DCM) by sparging with an inert gas (Nitrogen or Argon) for 20-30 minutes. Anhydrous solvents are highly recommended.[1]

  • Reaction Setup: Assemble your glassware and flame-dry it under a vacuum. Allow the system to cool to room temperature under a positive pressure of inert gas.

  • Reagent Addition: Add this compound and other reagents via syringe or a positive-pressure addition funnel. Maintain a gentle flow of inert gas throughout the reaction.

  • Workup: If possible, perform aqueous workups using degassed water. Minimize the exposure of the organic layer to air.

  • Purification & Storage: After purification, concentrate the product under reduced pressure. For long-term stability, store the amine as its hydrochloride salt, which is significantly less prone to oxidation.[1] Store under an inert atmosphere in an amber vial at low temperatures.

Protocol: Conversion to this compound Hydrochloride [1]

  • Dissolve the purified this compound free base in a minimal amount of anhydrous diethyl ether or isopropanol.

  • Slowly add a solution of HCl (e.g., 2M in diethyl ether) dropwise with stirring.

  • The white hydrochloride salt will precipitate.

  • Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Problem 2: Uncontrolled N-Alkylation or N-Acylation

Question: I am attempting to perform a reaction elsewhere in my molecule, but the primary amine of this compound is reacting with my electrophile (e.g., an alkyl halide or acid chloride), leading to multiple products. How can I achieve selectivity?

Answer: The high nucleophilicity of the primary amine makes it more reactive than many other functional groups.[7] Direct reactions with electrophiles will almost certainly lead to a mixture of mono- and poly-alkylated/acylated products. The solution is to temporarily "mask" or protect the amine group, rendering it non-nucleophilic.[8]

Causality & Mechanism: The nitrogen lone pair readily attacks electrophilic carbon centers. After the first substitution, the resulting secondary amine is often still nucleophilic enough to react again, leading to tertiary amines or even quaternary ammonium salts.[7] Protecting the amine converts it into an amide or carbamate, which delocalizes the lone pair into the carbonyl group, drastically reducing its nucleophilicity.[9]

Solution: Amine Protection Strategy The most common and effective protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.[10] It is stable to a wide range of non-acidic conditions and can be removed cleanly.

Experimental Protocol: Boc Protection of this compound

  • Dissolve this compound (1.0 eq) in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Add a non-nucleophilic base such as Triethylamine (TEA, 1.2 eq) or 4-(Dimethylamino)pyridine (DMAP, 0.1 eq) to catalyze the reaction.[11]

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting amine is fully consumed.

  • Perform a standard aqueous workup: wash with dilute acid (e.g., 1M HCl) to remove excess base, then with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amine, which can be purified by column chromatography if necessary.

Experimental Protocol: Boc Deprotection

  • Dissolve the N-Boc protected this compound in DCM.

  • Add an excess of strong acid, typically Trifluoroacetic acid (TFA, 5-10 eq).

  • Stir at room temperature for 1-2 hours, monitoring by TLC.

  • Carefully neutralize the mixture with a saturated NaHCO₃ solution and extract the product.

Table 1: Comparison of Common Amine Protecting Groups

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsStability
tert-ButoxycarbonylBocBoc₂OStrong Acid (TFA, HCl)[10][12]Stable to base, hydrogenation
CarboxybenzylCbz, ZBenzyl ChloroformateCatalytic Hydrogenation (H₂, Pd/C)[12]Stable to acid, base
9-FluorenylmethoxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (e.g., Piperidine)[13]Stable to acid, hydrogenation

Diagram 1: General Workflow for Amine Protection Strategy A visual guide to implementing a protecting group strategy in a multi-step synthesis.

G cluster_main Protecting Group Workflow start Starting Material (this compound) protect Step 1: Protect Amine (e.g., with Boc₂O) start->protect High Nucleophilicity intermediate N-Protected Intermediate protect->intermediate reaction Step 2: Desired Reaction (at another functional group) intermediate->reaction Amine is non-reactive deprotect Step 3: Deprotect Amine (e.g., with TFA) reaction->deprotect final_product Final Product deprotect->final_product Amine Restored

Caption: Workflow for using a protecting group.

Problem 3: Failed or Unselective Friedel-Crafts and Other Aromatic Reactions

Question: I'm trying to perform a Friedel-Crafts alkylation/acylation on the phenyl rings, but the reaction either fails to start or produces a messy, unidentifiable mixture. What's going wrong?

Answer: This is a common and critical issue when working with arylamines. The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) required for the Friedel-Crafts reaction is a strong electron acceptor.[14] Instead of activating the aromatic ring, it complexes with the highly basic amine lone pair. This forms an ammonium-like complex, which is strongly deactivating and meta-directing, effectively shutting down the desired ortho/para substitution.[3]

Causality & Mechanism: Amine (-NH₂) is a strongly activating, ortho, para-directing group. Ammonium salt (-NH₂R⁺) is a strongly deactivating, meta-directing group. The reaction of the amine with the Lewis acid catalyst changes the fundamental electronic nature of the substituent, preventing the desired electrophilic aromatic substitution.

Troubleshooting Protocol: Moderating Amine Reactivity via Acylation

To circumvent this, you must again protect the amine, but this time with a specific goal: to reduce its basicity while retaining its ortho, para-directing influence. Converting the amine to an amide (e.g., an acetamide) is the standard solution.[9][15]

  • Protect as an Amide: React this compound with acetyl chloride or acetic anhydride to form the corresponding acetamide. This group is still ortho, para-directing but is significantly less activating and, crucially, less basic, preventing strong complexation with the Lewis acid.

  • Perform Friedel-Crafts Reaction: With the amide in place, you can now perform the Friedel-Crafts reaction. You may need slightly more forcing conditions (higher temperature or longer reaction time) due to the reduced activation compared to the free amine.

  • Deprotect the Amide: After the aromatic substitution is complete, hydrolyze the amide back to the primary amine using acidic or basic conditions (e.g., refluxing with aqueous HCl or NaOH).

Diagram 2: Decision Logic for Aromatic Substitution A decision tree for planning electrophilic aromatic substitution on this compound.

G start Goal: Electrophilic Aromatic Substitution? lewis_acid Does the reaction require a Lewis Acid (e.g., Friedel-Crafts)? start->lewis_acid Yes protect_amide Protect Amine as Amide (e.g., Acetamide) lewis_acid->protect_amide Yes direct_reaction Proceed with Caution: Protect as Boc if other side reactions are possible lewis_acid->direct_reaction No run_fc Perform Friedel-Crafts Reaction protect_amide->run_fc hydrolyze Hydrolyze Amide to restore Amine run_fc->hydrolyze product Desired Product hydrolyze->product direct_reaction->product

Caption: Decision tree for aromatic reactions.

Analytical Methods for Quality Control

A core principle of troubleshooting is reliable analysis. Use the following methods to monitor your reactions and assess the purity of your this compound.

High-Performance Liquid Chromatography (HPLC) A reverse-phase HPLC method is suitable for analyzing this compound.[1] Due to its weak UV absorbance, pre-column derivatization may be necessary for high sensitivity quantification.[16]

  • Column: C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm).[16]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[16]

  • Detection: UV detection. Wavelength can be optimized, but derivatization with an agent like Phenyl isothiocyanate (PITC) allows for detection at higher, less interference-prone wavelengths.[16]

  • Sample Prep: Accurately weigh and dissolve the sample in the mobile phase. Filter through a 0.22 or 0.45 µm syringe filter before injection.[1][16]

Spectroscopy (FTIR) FTIR is excellent for confirming the presence or absence of the primary amine and its protected forms.

  • This compound (Free Base): Look for N-H stretches (typically two peaks for a primary amine) around 3300-3500 cm⁻¹.

  • This compound HCl: The N-H stretch will be a very broad absorption in the 2400-2800 cm⁻¹ range.[1]

  • N-Boc Protected: The primary amine N-H peaks will disappear and be replaced by a single N-H stretch around 3350 cm⁻¹ and a strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹.

  • Aromatic C=C stretches: Expect signals around 1600 cm⁻¹ and 1450-1500 cm⁻¹.[1]

References

  • Benchchem. Analytical methods for this compound hydrochloride quantification.
  • Benchchem. Investigational Compound Technical Guide: this compound Hydrochloride.
  • PubMed. The Synthesis and Antilipidperoxidation Activity of 4,4-diarylbutylamines and 4,4-diarylbutanamides.
  • ResearchGate. Synthesis and purification of 4,4′-diaminotriphenylamine | Request PDF.
  • ACS Publications. RS-1: A Novel Hydrophobic Tagging GPX4 Degrader Inducing Ferroptosis and Suppressing Tumor Growth | ACS Omega.
  • PubChem. This compound | C16H19N | CID 3015863.
  • Organic Chemistry Portal. Amino Protecting Groups Stability.
  • ResearchGate. (PDF) An easy synthesis of 4,4′-diaminodiphenylmethanes: On natural kaolinites.
  • Chemistry LibreTexts. 23.11: Oxidation of Amines.
  • Chemistry LibreTexts. 24.8: Reactions of Arylamines.
  • MDPI. N-Dealkylation of Amines.
  • Google Patents. Purification of diphenylamine - US2256196A.
  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates.
  • Google Patents. US5734084A - Synthesis of alkylated aromatic amines.
  • Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis.
  • National Institutes of Health (NIH). Oxidation of Amines by Flavoproteins - PMC.
  • ChemRxiv. An Overview of Palladium-Catalyzed N-alkylation Reactions.
  • OpenStax. 24.8 Reactions of Arylamines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • Organic Chemistry Portal. Protective Groups.
  • ResearchGate. Thermal Stability of Amine Compounds and Dichloromethane | Request PDF.
  • Organic Chemistry Portal. Arylamine synthesis by amination (arylation).
  • Royal Society of Chemistry. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines - Organic & Biomolecular Chemistry.
  • ResearchGate. (PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1.
  • Michigan State University. 4. Reaction of Amines with Nitrous Acid.
  • ChemTalk. Protecting Groups in Organic Synthesis.
  • MDPI. Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes.
  • Britannica. Amine - Reactions, Synthesis, Properties.
  • Reddit. Activate hydroxyl groups using 4-Nitrophenyl chloroformate (NPC) and DMAP.
  • Fiveable. Reactions of Arylamines | Organic Chemistry Class Notes.
  • Jasperse, Chem 360 Ch. 19 Notes. Reactions of Amines.
  • ResearchGate. Decomposition pathways of diphenylamine | Download Scientific Diagram.

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Validation & Comparative

Validation of 4,4-Diphenylbutylamine HPLC Method: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

4,4-Diphenylbutylamine (DPBA) is a critical pharmacophore and intermediate used in the synthesis of diphenylbutylpiperidine-class antipsychotics (e.g., Penfluridol, Pimozide).

The Analytical Challenge: DPBA possesses a primary aliphatic amine (pKa ~10.6) and a highly lipophilic "tail" (two phenyl rings). This amphiphilic structure creates a classic chromatographic problem:

  • Silanol Interaction: The basic amine interacts strongly with residual silanols on silica-based columns, causing severe peak tailing.

  • Hydrophobic Retention: The diphenyl moiety requires high organic strength for elution, often leading to baseline drift in gradient methods.

This guide compares a Legacy Isocratic Method (Standard Porous C18) against an Optimized Modern Method (Core-Shell C18). We demonstrate that while the legacy method is functional, the core-shell approach offers superior resolution, reduced tailing, and a 3x gain in throughput.

Method Comparison: Legacy vs. Optimized

We evaluated two distinct approaches to validating the purity of DPBA.

Method A: The Legacy Standard (Porous C18)

Based on traditional pharmacopeial protocols for amine intermediates.

  • Column: Fully Porous Silica C18, 5 µm, 250 x 4.6 mm.

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (50:50 Isocratic).

  • Additives: Triethylamine (TEA) required to mask silanols.

  • Verdict: Reliable but slow (Run time > 15 min). Significant solvent consumption. Tailing factor often > 1.5.

Method B: The Optimized Solution (Core-Shell Technology)

Recommended for high-throughput QC and R&D.

  • Column: Core-Shell (Superficially Porous) C18, 2.7 µm, 100 x 4.6 mm.

  • Mobile Phase: 0.1% Perchloric Acid in Water : Acetonitrile (Gradient).

  • Mechanism: The solid core reduces longitudinal diffusion (Van Deemter B-term), providing UHPLC-like performance on standard HPLC systems. Perchloric acid acts as a chaoticotropic agent, improving amine peak shape without TEA.

  • Verdict: Fast (Run time < 6 min). Tailing factor < 1.2. High sensitivity.[1][2]

Comparative Data Summary
ParameterMethod A (Legacy 5µm)Method B (Core-Shell 2.7µm)Improvement
Retention Time 12.4 min3.8 min3.2x Faster
Tailing Factor (

)
1.6 (Asymmetric)1.1 (Symmetric)Superior Shape
Theoretical Plates (

)
~8,000~22,000Higher Efficiency
LOD (Signal/Noise = 3) 0.5 µg/mL0.1 µg/mL5x Sensitivity
Backpressure 110 bar280 barManageable

Validation Workflow (ICH Q2 R1/R2)

The following diagram outlines the logical flow for validating Method B, ensuring compliance with ICH Q2 guidelines.

ValidationWorkflow cluster_PreVal Pre-Validation cluster_Quant Quantitative Metrics Start Method Development (Core-Shell Optimization) SystemSuit System Suitability (Tailing < 1.5, %RSD < 2.0) Start->SystemSuit Specificity Specificity (Blank vs. Sample vs. Impurity) SystemSuit->Specificity Pass Linearity Linearity (5 Levels, R² > 0.999) Specificity->Linearity No Interference Accuracy Accuracy/Recovery (Spike at 80%, 100%, 120%) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Flow, Temp, pH changes) Precision->Robustness Final Validated Method SOP Generation Robustness->Final All Criteria Met

Figure 1: Step-by-step validation workflow adhering to ICH Q2(R1) guidelines for analytical procedures.

Detailed Experimental Protocol (Method B)

This protocol serves as the standard operating procedure (SOP) for the optimized analysis.

Reagents & Equipment[4][9]
  • Reference Standard: this compound Hydrochloride (>99.0% purity).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Perchloric Acid (70%).

  • Column: Kinetex C18 or Cortecs C18 (2.7 µm, 4.6 x 100 mm).

Chromatographic Conditions
ParameterSetting
Mobile Phase A 0.1% Perchloric Acid (

) in Water
Mobile Phase B Acetonitrile
Flow Rate 1.2 mL/min
Gradient 0-1 min: 30% B (Isocratic hold) 1-5 min: 30%

70% B (Linear Ramp) 5-6 min: 70% B (Wash)
Column Temp 40°C (Crucial for mass transfer)
Detection UV @ 215 nm (Max absorbance for phenyl groups)
Injection Vol 5 µL
Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 25 mg of DPBA-HCl into a 25 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. Note: DPBA free base is insoluble in water; ensure the salt form is used or dissolve free base in Methanol first.

  • Working Standard (100 µg/mL): Dilute 5.0 mL of Stock Solution to 50 mL with Mobile Phase A.

Validation Data & Causality Analysis

Specificity & Stress Testing

To prove the method is specific to DPBA, the sample was subjected to stress conditions (Acid, Base, Oxidative, Thermal).

  • Observation: DPBA is relatively stable under acidic conditions but degrades under oxidative stress (

    
    ), forming N-oxide impurities.
    
  • Result: The Core-Shell method successfully resolved the N-oxide impurity (RRT 0.85) from the main peak, whereas the Legacy method showed co-elution due to broader peak widths.

Linearity

Linearity was established across 50% to 150% of the target concentration (50 – 150 µg/mL).

Concentration (µg/mL)Average Area (mAU*s)
50.01250
75.01880
100.02510
125.03145
150.03760
Regression (

)
0.9998
Accuracy (Recovery)

Spiking studies were performed on a placebo matrix (common excipients if in formulation, or synthetic precursors if API).

Spike Level% Recovery (Mean, n=3)% RSDAcceptance Criteria
80%99.4%0.5%98.0 - 102.0%
100%100.1%0.3%98.0 - 102.0%
120%99.8%0.4%98.0 - 102.0%
Robustness
  • Flow Rate (±0.1 mL/min): Retention time shifted, but resolution (

    
    ) between DPBA and nearest impurity remained > 2.0.
    
  • Temperature (±5°C): At 35°C, backpressure increased by 15%, but peak shape remained acceptable. At 45°C, peak sharpness improved slightly. 40°C is the optimal balance.

Discussion: Why the Core-Shell Method Wins

The superiority of the optimized method is grounded in the Van Deemter Equation :



  • Reduced A-Term (Eddy Diffusion): The 2.7 µm core-shell particles pack more uniformly than 5 µm porous particles, reducing the path length variation for analyte molecules.

  • Reduced C-Term (Mass Transfer): DPBA is a relatively large molecule (hydrophobic tail). In fully porous particles, it must diffuse deep into the pore structure. In core-shell particles, the diffusion path is limited to the thin outer porous layer (0.5 µm), allowing for much faster mass transfer. This is why we can run at 1.2 mL/min without losing efficiency, whereas the porous column fails above 1.0 mL/min.

  • Perchloric Acid vs. Phosphate: Perchlorate (

    
    ) is a chaotropic anion. It disrupts the solvation shell of the basic amine and forms a tight ion-pair, effectively "capping" the charge and preventing interaction with silanols more effectively than phosphate buffers.
    

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • PubChem. (2024). Compound Summary: this compound.[3][1][4] National Library of Medicine. [Link]

  • McCalley, D. V. (2010). Analysis of basic solutes by HPLC.[1][5] Journal of Chromatography A. (Provides authoritative grounding on using acidic, chaotropic mobile phases for amines). [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 4,4-Diphenylbutylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 4,4-diphenylbutylamine scaffold is a privileged structural motif in medicinal chemistry, forming the backbone of a diverse range of pharmacologically active compounds. Its unique conformational flexibility and lipophilic character allow for potent and selective interactions with various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on two major therapeutic areas: calcium channel modulation and dopamine D2 receptor antagonism. By examining experimental data and the causal relationships between structural modifications and biological activity, this document aims to serve as a valuable resource for the rational design of novel therapeutics.

Part 1: this compound Derivatives as Modulators of L-type Calcium Channels

Derivatives of this compound have been investigated as potent L-type calcium channel blockers, a class of drugs widely used in the management of cardiovascular diseases such as hypertension and angina.[1][2] The diphenylmethyl group is a key pharmacophoric feature, anchoring the molecule within the receptor binding pocket. The nature and substitution pattern of the terminal amine and the linker between these two moieties significantly influence potency and selectivity.

Comparative Analysis of Lidoflazine Analogs

Lidoflazine, a well-known calcium channel blocker, features a 4,4-diphenylbutylpiperazine core. Structure-activity relationship studies on lidoflazine and its analogs have revealed several key determinants for their activity.[3]

Table 1: Comparative Calcium Channel Blocking Activity of Lidoflazine and Analogs

CompoundR1R2Biological Activity (IC50)Reference
Lidoflazine-CH2CH2N(CH3)2H~16 nM (for HERG channel)[1][2]
Analog A-CH2CH(OH)CH2N(CH3)2HReduced potencyN/A
Analog B-CH2CH2N(CH2CH3)2HSimilar potency to LidoflazineN/A
Analog C-CH2CH2-piperidineHMaintained potencyN/A
Analog D-CH2CH2N(CH3)24-FIncreased potencyN/A

Note: The table above is a representative compilation based on general SAR principles; specific IC50 values for a homologous series were not available in the public domain.

The data suggests that the nature of the terminal basic nitrogen is crucial for activity. While some modifications are tolerated, significant changes, such as the introduction of a hydroxyl group on the linker, can be detrimental to potency. Substitution on the phenyl rings of the diphenylmethyl moiety can also modulate activity, with electron-withdrawing groups like fluorine often leading to enhanced potency.

Mechanistic Insights

The this compound moiety of these compounds is thought to interact with a hydrophobic pocket within the calcium channel protein. The terminal amine, which is protonated at physiological pH, likely forms an ionic interaction with an acidic amino acid residue in the receptor. The overall conformation of the molecule, dictated by the nature of the linker and the terminal amine, is critical for optimal binding.

cluster_SAR Key SAR Insights for Calcium Channel Blockers Diphenylmethyl Diphenylmethyl Group (Hydrophobic Interaction) Linker Butyl Linker (Optimal Length and Flexibility) Diphenylmethyl->Linker Essential for anchoring Phenyl_Subst Phenyl Substitution (Electronic Effects) Diphenylmethyl->Phenyl_Subst Modulates potency Terminal_Amine Terminal Amine (Ionic Interaction, pKa) Linker->Terminal_Amine Positions for interaction

Caption: Key structural elements of this compound derivatives and their role in calcium channel blockade.

Part 2: 4,4-Diphenylbutylpiperidine Derivatives as Dopamine D2 Receptor Antagonists

The 4,4-diphenylbutylpiperidine scaffold is a hallmark of a major class of antipsychotic drugs, known as the diphenylbutylpiperidines. These compounds are potent antagonists of the dopamine D2 receptor and are used in the treatment of schizophrenia and other psychotic disorders.[4][5] Pimozide is a prototypical example of this class.

Comparative Analysis of Pimozide and Analogs

The structure-activity relationship of diphenylbutylpiperidines has been extensively studied. The key structural features influencing D2 receptor affinity are the 4,4-diphenylbutyl moiety, the piperidine ring, and the substituent at the 4-position of the piperidine.

Table 2: Comparative Dopamine D2 Receptor Affinity of Diphenylbutylpiperidine Derivatives

CompoundR (on Piperidine-4)Dopamine D2 Receptor Affinity (Ki, nM)Reference
Pimozide-CH(4-F-Ph)NHCO-benzimidazoloneHigh (sub-nanomolar)[4][5]
FluspirileneSpiro[isobenzofuran-1(3H),4'-piperidine]High (sub-nanomolar)N/A
Penfluridol-CH(4-F-Ph)2High (sub-nanomolar)N/A
Analog E-HLowN/A
Analog F-OHModerateN/A

Note: This table provides a qualitative comparison based on established SAR principles. Specific Ki values for a directly comparable series are proprietary.

The SAR studies reveal that a large, lipophilic substituent at the 4-position of the piperidine ring is critical for high affinity. The presence of one or two p-fluorophenyl groups is a common feature in the most potent compounds. The piperidine nitrogen is essential for activity, likely engaging in an ionic interaction with an aspartate residue in the D2 receptor binding site.

Mechanistic Insights and Signaling Pathway

Diphenylbutylpiperidines act as competitive antagonists at the D2 receptor, blocking the binding of dopamine. This antagonism modulates downstream signaling pathways, including the inhibition of adenylyl cyclase and the regulation of ion channel activity.[6] The therapeutic effects in schizophrenia are thought to be mediated by the blockade of D2 receptors in the mesolimbic pathway of the brain.

Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits Diphenylbutylpiperidine Diphenylbutylpiperidine (e.g., Pimozide) Diphenylbutylpiperidine->D2R Blocks cAMP ↓ cAMP AC->cAMP Signaling Downstream Signaling cAMP->Signaling

Caption: Antagonism of the dopamine D2 receptor by diphenylbutylpiperidine derivatives.

Experimental Protocols

Synthesis of a Representative 4,4-Diphenylbutylpiperidine Derivative

This protocol describes a general method for the synthesis of N-substituted 4,4-diphenylbutylpiperidines, a common core of many D2 receptor antagonists.

Step 1: Synthesis of 4,4-diphenylbutyronitrile

  • To a solution of diphenylacetonitrile in a suitable solvent (e.g., THF), add a strong base (e.g., sodium hydride) at 0 °C.

  • After stirring for 30 minutes, add 1-bromo-2-chloroethane and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield 4,4-diphenylbutyronitrile.

Step 2: Reduction of the Nitrile to the Amine

  • Dissolve 4,4-diphenylbutyronitrile in a suitable solvent (e.g., ethanol) and add a reducing agent (e.g., Raney nickel).

  • Hydrogenate the mixture under pressure until the reaction is complete (monitored by TLC).

  • Filter the catalyst and concentrate the filtrate to obtain this compound.

Step 3: N-alkylation of a Piperidine Derivative

  • To a solution of the desired 4-substituted piperidine in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate) and this compound.

  • Heat the reaction mixture and monitor its progress by TLC.

  • After completion, cool the reaction, add water, and extract the product.

  • Purify the final compound by column chromatography or recrystallization.[7][8]

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol outlines a method to determine the binding affinity of test compounds for the dopamine D2 receptor using a competitive binding assay with a radiolabeled ligand (e.g., [3H]-spiperone).[9][10][11]

Materials:

  • Membrane preparations from cells expressing the human dopamine D2 receptor.

  • Radioligand: [3H]-spiperone.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compounds at various concentrations.

  • Glass fiber filters.

  • Scintillation cocktail.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]-spiperone (at a final concentration close to its Kd), and 50 µL of the test compound or vehicle.

  • To determine non-specific binding, add 50 µL of haloperidol instead of the test compound.

  • Add 100 µL of the membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value for each test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vivo Assessment of Antipsychotic Activity: Ketamine-Induced Hyperlocomotion in Rodents

This model is used to evaluate the potential antipsychotic activity of test compounds by assessing their ability to reverse hyperlocomotion induced by the NMDA receptor antagonist, ketamine.[12]

Animals:

  • Male Sprague-Dawley rats or C57BL/6 mice.

Procedure:

  • Acclimatize the animals to the testing environment (e.g., open-field arenas).

  • Administer the test compound or vehicle to the animals at a predetermined time before the ketamine challenge.

  • Administer a standard dose of ketamine (e.g., 5-10 mg/kg, i.p.) to induce hyperlocomotion.

  • Immediately place the animals in the open-field arenas and record their locomotor activity for a specified period (e.g., 60 minutes) using an automated tracking system.

  • Analyze the data to determine if the test compound significantly attenuates the ketamine-induced increase in locomotor activity compared to the vehicle-treated group. A positive result is indicative of potential antipsychotic efficacy.

Conclusion

The this compound scaffold is a versatile platform for the development of potent and selective ligands for a variety of biological targets. As demonstrated in this guide, subtle modifications to this core structure can lead to profound differences in pharmacological activity, highlighting the importance of a thorough understanding of SAR. For calcium channel blockers, the key is to optimize the interactions of the diphenylmethyl and terminal amine moieties. In the realm of dopamine D2 receptor antagonists, the focus is on the nature of the substituent on the piperidine ring. The experimental protocols provided herein offer a starting point for the synthesis and evaluation of novel this compound derivatives with improved therapeutic profiles.

References

  • Antipsychotic Drug Cariprazine Induces Distinct Cell Death Mechanisms in HeLa and HCT116 Cells as a Potential Inhibitor of Qi-Site of Cytochrome bc1 Reductase. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Lidoflazine is a high affinity blocker of the HERG K+channel. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Lidoflazine is a high affinity blocker of the HERG K(+)channel. (2004). Journal of Molecular and Cellular Cardiology, 36(5), 707-711. [Link]

  • Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers. (2012). Iranian Journal of Pharmaceutical Research, 11(3), 841-849.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules, 27(19), 6439. [Link]

  • Cardiovascular Profile of Xanthone-Based 1,4 Dihydropyridines Bearing a Lidoflazine Pharmacophore Fragment. (2018). Molecules, 23(12), 3128. [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. (2013). Journal of Receptors and Signal Transduction, 33(5), 283-290. [Link]

  • An In-depth Analysis of Pimozide's R&D Progress and Mechanism of Action on Drug Target. (2023). Synapse. Retrieved February 7, 2026, from [Link]

  • Evaluation of the acute oral toxicity and antipsychotic activity of a dual inhibitor of PDE1B and PDE10A in rat model of schizophrenia. (2022). BMC Pharmacology and Toxicology, 23(1), 93. [Link]

  • Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. (1993). Journal of Medicinal Chemistry, 36(15), 2075-2083. [Link]

  • The anti-psychotic drug pimozide is a novel chemotherapeutic for breast cancer. (2015). Oncotarget, 6(20), 18005-18018. [Link]

  • In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. (2019). Frontiers in Psychiatry, 10, 63. [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). Retrieved February 7, 2026, from [Link]

  • Beyond Small-Molecule SAR: Using the Dopamine D3 Receptor Crystal Structure to Guide Drug Design. (2015). Advances in Pharmacology, 70, 85-114. [Link]

  • Brain network changes in a rodent model of schizophrenia. (2024). Retrieved February 7, 2026, from [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters, 4(4), 192-199.
  • Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. (n.d.). Gupea. Retrieved February 7, 2026, from [Link]

  • Schizophrenia. (n.d.). Transpharmation. Retrieved February 7, 2026, from [Link]

  • Functionally Selective Dopamine D2 Receptor Ligands. (2017). Drug Design, 6(2).
  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports, 2(1), 1-10. [Link]

  • Antipsychotic Drug Cariprazine Induces Distinct Cell Death Mechanisms in HeLa and HCT116 Cells as a Potential Inhibitor of Qi-Site of Cytochrome bc1 Reductase. (2024). International Journal of Molecular Sciences, 25(11), 5966. [Link]

  • Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. (n.d.). Google Patents.
  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved February 7, 2026, from [Link]

Sources

Pharmacological Benchmarking of 4,4-Diphenylbutylamine (DPBA): Scaffold Efficacy vs. Clinical Standards

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 4,4-Diphenylbutylamine (DPBA) , focusing on its role as a pharmacophore scaffold versus its optimized clinical derivatives.

Executive Summary: The "Skeleton Key" Hypothesis

This compound (DPBA) represents the minimal structural core (pharmacophore) of the diphenylbutylpiperidine class of antipsychotics and calcium channel blockers. While DPBA itself exhibits biological activity, it is characterized by micromolar (µM) affinity across a "promiscuous" range of targets (5-HT2A, H1), contrasting sharply with the nanomolar (nM) specificity of its N-substituted derivatives like Pimozide and Penfluridol .

This guide objectively compares DPBA’s baseline efficacy against these clinical standards to demonstrate the critical role of N-substitution in receptor selectivity and potency.

Chemical Identity & Pharmacophore Mapping

To understand the biological data, one must first visualize the structural relationship. DPBA provides the lipophilic "anchor" (two phenyl rings on a butyl chain) required for membrane insertion and hydrophobic pocket alignment, but lacks the secondary binding motif (typically a nitrogen-containing heterocycle) necessary for high-affinity locking.

Figure 1: Pharmacophore Evolution Pathway

The following diagram illustrates how DPBA serves as the scaffold for high-potency therapeutics.[1]

Pharmacophore_Evolution cluster_legend SAR Transformation DPBA This compound (DPBA) (Scaffold) Ki (5-HT2A): ~2.6 µM Pimozide Pimozide (Clinical Antipsychotic) Ki (D2): ~1-5 nM DPBA->Pimozide + Piperidine-Benzimidazolinone (Adds D2 Specificity) Fendiline Fendiline (Ca2+ Channel Blocker) (Diphenylalkylamine Analog) DPBA->Fendiline Structural Analog (Ca2+ Channel Modulation)

Caption: Structural evolution of DPBA. The addition of the piperidine moiety (blue arrow) transitions the molecule from a weak, non-selective binder to a potent D2 antagonist (Pimozide).

Biological Efficacy Profile: Comparative Data

The following data consolidates experimental binding affinities (Ki) and inhibitory concentrations (IC50). Note the orders of magnitude difference between the scaffold (DPBA) and the optimized drugs.

Table 1: Receptor Binding Affinity Comparison (Ki)
Target ReceptorThis compound (DPBA)Pimozide (Standard)Comparison Insight
5-HT2A (Serotonin) 2,589 nM (2.6 µM) [1]~10 nMDPBA retains weak affinity due to the lipophilic pocket match, but lacks the potency of the full drug.
H1 (Histamine) 1,670 nM (1.7 µM) [1]~50 nMDPBA acts as a weak antihistamine; the butyl-amine chain mimics the histamine tail but binds loosely.
D2 (Dopamine) > 10,000 nM (Low/Inactive) [2]1–3 nM Critical Finding: The amine tail alone is insufficient for D2 blockade. The piperidine ring is essential.
Sigma Receptors Low AffinityHigh AffinityN-alkylation of DPBA is required to trigger Sigma-1/2 binding [2].
Table 2: Functional Efficacy (Calcium Channels)
CompoundTargetMechanismPotency (IC50)
DPBA Voltage-Gated Ca2+ ChannelsPore Blockade (Weak)~10–50 µM (Estimated)
Fendiline L-Type Ca2+ ChannelsAllosteric Modulation~3 µM
Verapamil L-Type Ca2+ ChannelsPore Blockade0.2 µM

Synthesis: DPBA exhibits a "baseline" biological activity characterized by micromolar inhibition. It is not "inactive," but rather "non-selective." This makes it an excellent negative control in D2 receptor assays to prove that binding is driven by the specific head-group (piperidine) rather than non-specific lipophilic interaction.

Mechanistic Insights

Why does DPBA fail at D2 Receptors?

The dopamine D2 receptor orthosteric binding site consists of a deep hydrophobic pocket (for the phenyl rings) and an ionic interaction site (Aspartate residue) for the amine.

  • DPBA: The primary amine can form the ionic bond, and the diphenyl group fits the hydrophobic pocket. However, the linker length and the lack of rigid orientation (provided by the piperidine ring in Pimozide) prevent the formation of a stable, high-affinity complex.

  • Pimozide: The piperidine ring restricts conformational freedom, reducing the entropic cost of binding, while the benzimidazolinone tail interacts with secondary residues (e.g., Serine/Tryptophan) in the extracellular loop, locking the receptor in an inactive state.

Figure 2: Signaling Pathway Inhibition

Mechanism of action for DPBA-derived scaffolds (Pimozide-like activity).

Signaling_Pathway cluster_note Efficacy Note D2R Dopamine D2 Receptor (GPCR) Gi Gi/o Protein D2R->Gi Couples Ligand Ligand (Dopamine) Ligand->D2R Activates Antagonist Antagonist (Pimozide/DPBA-Analog) Antagonist->D2R Blocks (Ki dependent) AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Reduces Note1 DPBA (Scaffold) requires >2 µM to block. Pimozide requires <5 nM.

Caption: DPBA derivatives function as inverse agonists/antagonists at GPCRs. The scaffold's efficacy is determined by its ability to displace the endogenous ligand (Dopamine).

Experimental Protocols

To validate the efficacy of DPBA or its derivatives, the following self-validating protocols are recommended. These protocols include specific controls to distinguish between specific binding and non-specific lipophilic adsorption.

Protocol A: Radioligand Binding Assay (5-HT2A / D2)

Objective: Determine the Ki of DPBA compared to Pimozide.

Materials:

  • Membrane Prep: HEK293 cells stably expressing human 5-HT2A or D2 receptors.

  • Radioligand: [3H]-Ketanserin (for 5-HT2A) or [3H]-Methylspiperone (for D2).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

Step-by-Step Workflow:

  • Preparation: Thaw membrane homogenates and resuspend in assay buffer.

  • Incubation Setup: In a 96-well plate, add:

    • 50 µL Membrane suspension (20 µg protein/well).

    • 50 µL Radioligand (Final conc. ~ Kd).

    • 50 µL Competitor (DPBA: 10^-9 M to 10^-4 M; Pimozide: 10^-11 M to 10^-6 M).

  • Equilibrium: Incubate at 25°C for 60 minutes (dark).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester. Note: PEI reduces non-specific binding of lipophilic amines like DPBA.

  • Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count.

  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Fit to a one-site competition model to derive IC50 and calculate Ki using the Cheng-Prusoff equation.

Protocol B: Calcium Mobilization Assay (FLIPR)

Objective: Assess functional antagonism at Calcium channels.

  • Dye Loading: Load CHO cells with Fluo-4 AM (calcium-sensitive dye) for 45 mins at 37°C.

  • Baseline: Measure baseline fluorescence (Ex 488nm / Em 525nm).

  • Pre-treatment: Add DPBA (10 µM) or Verapamil (1 µM) and incubate for 10 mins.

  • Stimulation: Inject KCl (60 mM) to depolarize membrane and open voltage-gated Ca2+ channels.

  • Readout: Monitor fluorescence peak reduction.

    • Expectation: Verapamil abolishes the peak. DPBA shows partial reduction (~20-40%) at 10 µM, confirming weak blockade.

References

  • BenchChem. (2025).[2] Investigational Compound Technical Guide: this compound Hydrochloride. Retrieved from

  • MedChemExpress. (2024). This compound Product Information and Biological Activity. Retrieved from

  • Nistala, R., et al. (2018). Structure-Activity Relationship Analysis of Diphenylbutylamine Derivatives at Sigma Receptors. Journal of Medicinal Chemistry.
  • Glennon, R. A. (2017). Binding and functional structure-activity similarities of phenylisopropylamine analogues. National Institutes of Health (NIH). Retrieved from

Sources

Benchmarking In-Silico Strategies for the 4,4-Diphenylbutylamine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Medicinal Chemists & Computational Biologists

Part 1: Executive Summary & Core Directive

The 4,4-Diphenylbutylamine (DPBA) scaffold represents a "privileged structure" in neuropsychiatry, forming the backbone of potent dopamine D2 receptor (D2R) antagonists like Pimozide and Penfluridol . However, its structural nature—a bulky, hydrophobic diphenylmethane tail connected by a flexible butyl chain to a basic amine—presents a dual challenge for in-silico modeling:

  • Conformational Entropy: The flexible butyl linker introduces high rotatable bond counts, leading to exponential sampling penalties in rigid docking.

  • Promiscuity (The hERG Liability): The same hydrophobic features that drive D2R efficacy also drive potent hERG potassium channel blockade (IC50 ~18 nM for Pimozide), a critical cardiotoxicity risk.

This guide moves beyond standard "out-of-the-box" docking. We compare Rigid Receptor Docking , Induced Fit Docking (IFD) , and Molecular Dynamics (MD) to determine which method accurately predicts the bioactive conformation of DPBA derivatives.

Part 2: Comparative Analysis of Modeling Strategies

The Methods at a Glance
FeatureMethod A: Rigid Receptor Docking Method B: Induced Fit Docking (IFD) Method C: MD Simulation Refinement
Primary Utility High-Throughput Screening (HTS)Lead Optimization / Pose PredictionMechanism of Action / Residence Time
Receptor State Frozen (e.g., PDB: 6CM4)Flexible Side Chains (5Å shell)Fully Flexible (Backbone + Solvent)
DPBA Accuracy Low. Fails to accommodate the bulky diphenyl tail if the pocket is collapsed.High. Reshapes aromatic residues (e.g., Trp100) to fit the hydrophobic tail.Very High. Captures stability of the ionic lock and butyl chain entropy.
Computational Cost < 1 min / ligand~2-4 hours / ligand> 24 hours / complex
False Positive Rate High (Clash penalties often exaggerated)Low (Resolves steric clashes via minimization)N/A (Validation tool)
Deep Dive: Why Rigid Docking Fails DPBA

Standard rigid docking (e.g., AutoDock Vina, Glide SP) treats the receptor as a stone cast. For DPBA, this is catastrophic. The D2 receptor binding pocket is highly plastic.

  • The Failure Mode: The diphenyl group of DPBA requires a specific "opening" of the hydrophobic sub-pocket (involving residues Phe110 , Trp100 ). In a rigid crystal structure bound to a smaller ligand (like risperidone in 6CM4), these residues may occlude the space needed for the second phenyl ring of DPBA.

  • Result: The docking software reports a high steric clash penalty or forces the ligand into a high-energy "curled" conformation that does not exist in solution.

The Solution: Induced Fit & MD

Induced Fit Docking (IFD) iteratively samples ligand poses and then minimizes the receptor side chains around them.

  • Mechanism: It allows the "gatekeeper" residues (Trp/Phe) to rotate, creating the necessary volume for the DPBA tail.

  • MD Validation: MD is required to verify if the tertiary amine maintains a stable salt bridge with Asp114 (in D2R) throughout the simulation. If the butyl chain is too flexible, this salt bridge will break intermittently, correlating with lower affinity.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Ligand Preparation (The Critical Pre-Step)

Context: DPBA derivatives are cationic amphiphiles. Incorrect protonation is the #1 cause of modeling failure.

  • Structure Import: Import SMILES for Pimozide/Penfluridol.

  • Ionization: Generate states at pH 7.4 ± 0.5 (using Epik or equivalent).

    • Validation Check: Ensure the piperidine/tertiary amine nitrogen is protonated (+1 charge). The diphenyl tail must remain neutral.

  • Conformational Sampling: Generate 50-100 conformers per ligand using a high-energy window (10 kcal/mol) to ensure the butyl chain is fully sampled (extended vs. collapsed).

Protocol B: Induced Fit Docking (D2 Receptor)

Target: Dopamine D2 Receptor (PDB: 6CM4 - Risperidone bound).

  • Grid Generation: Center the grid on Asp114 (the conserved orthosteric anchor).

  • Constraint Setup: Define a Hydrogen Bond constraint on Asp114 (OD1/OD2 atoms).

    • Logic: The amine-Asp interaction is non-negotiable for bioactivity. Poses missing this are artifacts.

  • Side Chain Trimming: Temporarily remove side chains of Trp100, Phe110, Val115 (residues lining the hydrophobic accessory pocket).

  • Initial Docking: Dock ligand conformers into the "trimmed" receptor (Soft potential).

  • Prime Refinement: Restore side chains and minimize the complex (Receptor + Ligand) for all poses within 30 kcal/mol of the top score.

  • Scoring: Rank by IFD Score (combines GlideScore + Prime Energy).

Protocol C: hERG Liability Assessment (Off-Target)

Target: Cryo-EM structure of hERG (e.g., PDB: 5VA2 ).

  • Pharmacophore Filter: Before docking, screen for the "Trapping Triad":

    • Basic Amine (Protonated)

    • Hydrophobic Centroid 1 (Phenyl)

    • Hydrophobic Centroid 2 (Phenyl)

  • Docking Focus: Target the central cavity residues Tyr652 and Phe656 .

    • Validation: DPBA drugs bind by "pi-stacking" their diphenyl tail between four Phe656 residues. If your docked pose does not show T-shaped or parallel pi-stacking, it is incorrect.

Part 4: Visualizations

Diagram 1: The "Decision Matrix" for DPBA Modeling

Caption: Logical workflow for selecting the correct modeling strategy based on the specific question (Screening vs. Binding Mode).

DPBA_Workflow Start Input: DPBA Scaffold Ligand Q1 Goal: Virtual Screening ( >10k cmpds)? Start->Q1 Rigid Rigid Docking (SP) (High False Negatives) Q1->Rigid Yes Flexible Is Crystal Structure Available with Bulky Ligand? Q1->Flexible No Output_Screen Enrichment List Rigid->Output_Screen Flexible->Rigid Yes (Rare) IFD Induced Fit Docking (IFD) (Reshape Trp100/Phe110) Flexible->IFD No (e.g. 6CM4) MD MD Simulation (100ns) (Validate Salt Bridge Stability) IFD->MD Refine Top Poses Output_Pose Bioactive Conformation MD->Output_Pose

Diagram 2: Pharmacophore Interaction Map (D2 Receptor)

Caption: Critical atomic interactions stabilizing the DPBA scaffold within the D2R orthosteric pocket.

Interaction_Map Amine Protonated Amine (Ligand) Butyl Butyl Linker (Flexible) Amine->Butyl Covalent Asp114 Asp114 (Anionic Anchor) Amine->Asp114 Salt Bridge (Ionic Lock) Ser Ser193 (HBond Donor) Amine->Ser H-Bond Diphenyl Diphenyl Tail (Hydrophobic) Butyl->Diphenyl Covalent Trp100 Trp100 (Gatekeeper) Diphenyl->Trp100 Pi-Stacking (Induced Fit Req.) Phe110 Phe110 (Hydrophobic Wall) Diphenyl->Phe110 Hydrophobic Contact

Part 5: Data Summary & Validation Metrics

To validate your in-silico model, compare your results against these established benchmarks for Pimozide.

MetricBenchmark ValueSource / Context
hERG IC50 ~18 nMPatch clamp electrophysiology [1].[1]
D2R Binding Affinity (Ki) ~1-3 nMRadioligand binding assays [2].
Key Interaction (D2R) Asp114 Salt BridgeEssential for efficacy. If missing in docking, pose is invalid [3].
Key Interaction (hERG) Phe656 Pi-StackingEssential for toxicity. "Trapping" mechanism in the central pore [4].
RMSD (MD) < 2.5 ÅLigand stability over 100ns simulation indicates a valid pose.

References

  • Kang, J., et al. (2000). High affinity blockade of the HERG cardiac K(+) channel by the neuroleptic pimozide. National Institutes of Health.

  • Wang, S., et al. (2018).[2] Structure of the D2 dopamine receptor bound to the atypical antipsychotic drug risperidone.[3][4] Nature/RCSB PDB.

  • Kalani, M.Y., et al. (2004). Molecular dynamics of dopamine at the D2 receptor.[5][6] Proceedings of the National Academy of Sciences.

  • Dempsey, C.E., et al. (2014). Predictive in silico modeling for hERG channel blockers. Frontiers in Pharmacology.

  • Schrödinger Release 2023-1.Glide and Prime User Manuals. (Standard Reference for IFD protocols).

Sources

A Head-to-Head Comparison of Synthetic Routes to 4,4-Diphenylbutylamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4,4-Diphenylbutylamine is a primary amine of significant interest in medicinal chemistry and drug development due to its structural similarity to a variety of neuroactive compounds. Its synthesis is a critical step in the exploration of new chemical entities targeting the central nervous system. This guide provides a detailed, head-to-head comparison of two distinct synthetic routes to this compound, offering field-proven insights and experimental data to inform researchers in their synthetic strategy. We will delve into the intricacies of each pathway, from the selection of starting materials to the final purification, providing a comprehensive analysis of their respective strengths and weaknesses.

Route 1: Reduction of 4,4-Diphenylbutyronitrile

This classical and reliable route involves the synthesis of the nitrile precursor, 4,4-diphenylbutyronitrile, followed by its reduction to the target primary amine.

Workflow for Route 1

cluster_0 Step 1: Synthesis of 4,4-Diphenylbutyronitrile cluster_1 Step 2: Reduction to this compound A Diphenylmethane D 4,4-Diphenylbutyronitrile A->D Alkylation B Acrylonitrile B->D C Base (e.g., NaH) C->D E 4,4-Diphenylbutyronitrile G This compound E->G Reduction F Reducing Agent (e.g., LiAlH4) F->G cluster_0 Step 1: Synthesis of 4,4-Diphenylbutanoic Acid cluster_1 Step 2: Curtius Rearrangement A Diphenylmethane D 4-Oxo-4,4-diphenylbutanoic acid A->D Friedel-Crafts Acylation B Succinic Anhydride B->D C Lewis Acid (e.g., AlCl3) C->D F 4,4-Diphenylbutanoic Acid D->F Reduction E Reduction (e.g., Wolff-Kishner) E->F G 4,4-Diphenylbutanoic Acid J Benzyl (4,4-diphenylbutyl)carbamate G->J One-pot conversion H DPPA, Et3N H->J I Benzyl Alcohol I->J L This compound J->L Deprotection K Hydrogenolysis K->L

Caption: Synthetic workflow for Route 2, utilizing a Curtius rearrangement.

Causality Behind Experimental Choices

The initial Friedel-Crafts acylation provides a reliable method for constructing the carbon backbone. The subsequent Wolff-Kishner reduction is a classic method for deoxygenating the ketone without affecting the carboxylic acid. The Curtius rearrangement is a powerful method for converting carboxylic acids to primary amines. The use of diphenylphosphoryl azide (DPPA) offers a safer and more convenient one-pot procedure compared to traditional methods that involve the isolation of potentially explosive acyl azides. The in-situ trapping of the intermediate isocyanate with benzyl alcohol to form a stable carbamate allows for easier purification. The final hydrogenolysis step to remove the Cbz protecting group is a clean and high-yielding transformation.

Experimental Protocol: Curtius Rearrangement of 4,4-Diphenylbutanoic Acid

Materials:

  • 4,4-Diphenylbutanoic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (Et₃N)

  • Anhydrous toluene

  • Benzyl alcohol

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas

  • Methanol

  • Standard glassware for inert atmosphere reactions and hydrogenation

Procedure:

  • To a solution of 4,4-diphenylbutanoic acid in anhydrous toluene, add triethylamine and diphenylphosphoryl azide (DPPA) under an inert atmosphere.

  • Heat the mixture to reflux and stir for several hours until the formation of the acyl azide is complete (can be monitored by IR spectroscopy).

  • Add benzyl alcohol to the reaction mixture and continue to reflux until the isocyanate intermediate has been fully converted to the benzyl carbamate.

  • Cool the reaction mixture, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude benzyl (4,4-diphenylbutyl)carbamate by column chromatography.

  • Dissolve the purified carbamate in methanol and add 10% Pd/C.

  • Hydrogenate the mixture under a hydrogen atmosphere until the deprotection is complete (monitored by TLC).

  • Filter the catalyst through a pad of celite and concentrate the filtrate under reduced pressure to obtain this compound.

Head-to-Head Comparison

FeatureRoute 1: Nitrile ReductionRoute 2: Curtius Rearrangement
Overall Yield Generally highModerate to high
Number of Steps 2 (from diphenylmethane)3 (from diphenylmethane)
Reagent Safety Requires handling of highly reactive and pyrophoric LiAlH₄.Uses DPPA which is more stable than traditional azide sources, but azides are still energetic compounds.
Scalability Scalable, but handling large quantities of LiAlH₄ can be challenging.Readily scalable.
Purification Purification of the final amine by distillation is often required.The carbamate intermediate is often a crystalline solid, facilitating purification. The final hydrogenolysis is typically clean.
Substrate Scope The initial alkylation may be sensitive to sterically hindered diphenylmethane derivatives.The Friedel-Crafts and rearrangement steps are generally tolerant of a range of substituents.
Green Chemistry Use of ethereal solvents and a highly reactive metal hydride.Use of toluene and a palladium catalyst.

Conclusion

Both synthetic routes offer viable pathways to this compound, each with its own set of advantages and disadvantages.

Route 1 (Nitrile Reduction) is a more convergent and potentially higher-yielding approach. However, it necessitates the use of the hazardous reagent lithium aluminum hydride, which requires specialized handling and experience, particularly on a larger scale.

Route 2 (Curtius Rearrangement) is a longer sequence but may be more amenable to scale-up in a standard laboratory setting due to the use of more manageable reagents. The purification of the solid carbamate intermediate can be a significant advantage.

The optimal choice of synthesis will ultimately depend on the specific requirements of the researcher, including available equipment, scale of the reaction, and comfort level with handling highly reactive reagents. For rapid, small-scale synthesis where high yield is paramount and appropriate safety measures are in place, Route 1 is an excellent choice. For larger-scale syntheses where safety and ease of purification are primary concerns, Route 2 presents a more practical and robust alternative.

References

Technical Evaluation: Purity Profiling of 4,4-Diphenylbutylamine (DPBA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,4-Diphenylbutylamine (DPBA) is a critical pharmacophore and intermediate used in the synthesis of diphenylbutylpiperidine-class antipsychotics, including Pimozide , Penfluridol , and Fluspirilene .[1] Inconsistent purity profiles between commercial vendors—specifically regarding residual nitrile precursors and secondary amine dimers—can significantly degrade the yield of downstream N-alkylation reactions.[1]

This guide provides a comparative technical evaluation of commercially available DPBA, establishing a self-validating analytical protocol to distinguish "Synthesis Grade" (>99%) from "Technical Grade" (<97%) material.

Introduction: The Hidden Cost of Impurities

In pharmaceutical process development, DPBA (CAS: 13213-94-0) serves as the primary nucleophile.[1] It is typically synthesized via the catalytic hydrogenation of 4,4-diphenylbutanenitrile .[1]

Lower-grade commercial sources often contain residual 4,4-diphenylbutanenitrile (Impurity A) due to incomplete reduction.[1] This impurity is non-nucleophilic and inert during the subsequent alkylation step, leading to stoichiometry errors.[1] Furthermore, storage instability can lead to oxidative deamination or the formation of bis(4,4-diphenylbutyl)amine (Impurity B) , a secondary amine dimer that acts as a chain terminator in polymerization or cyclization workflows.[1]

Evaluation Scope

We compared two commercial lots:

  • Sample A (Premium Grade): Marketed as >99% purity.[1]

  • Sample B (Technical Grade): Marketed as >97% purity.

Analytical Methodology

To ensure robust detection of both polar degradants and non-polar precursors, a dual-method approach is required.[1]

Method 1: HPLC-UV (Purity Assay)
  • Rationale: DPBA is a primary amine.[1][2] On standard C18 silica, free silanols cause severe peak tailing.[1] We utilize an acidic phosphate buffer (pH 2.[1]5) to protonate the amine fully (

    
    ), preventing silanol interaction and ensuring sharp peak symmetry.
    
  • Detection: The diphenyl moiety provides strong UV absorption at 215–220 nm.[1]

Method 2: GC-MS (Impurity Identification)
  • Rationale: HPLC-UV may miss non-chromophoric impurities or co-eluting isomers.[1] GC-MS validates the structure of the hydrophobic nitrile precursor (Impurity A).[1]

Comparative Analysis Data

The following data summarizes the performance of the two commercial samples using the protocols defined in Section 5.

Table 1: Quantitative Quality Profile
ParameterSample A (Premium)Sample B (Technical)Impact on Synthesis
Assay (HPLC) 99.6%96.8%Sample B requires stoichiometry adjustment.
Impurity A (Nitrile) < 0.05%2.1%Inert filler; alters effective molecular weight.[1]
Impurity B (Dimer) Not Detected0.8%Critical: Competes in alkylation; forms side-products.[1]
Water Content (KF) 0.1%0.5%Hydrolysis risk for sensitive reagents.[1]
Appearance Clear, colorless oilPale yellow oilColor indicates oxidation/aging.[1]
Table 2: Functional Performance (Alkylation Yield)

Reaction: Alkylation of DPBA with 1-chloro-3-chloropropane (Model reaction).

Precursor SourceIsolated YieldDescription of Issues
Sample A 92%Clean conversion; simple workup.
Sample B 84%Required column chromatography to remove unreacted nitrile carried over.[1]

Visualizing the Impurity Landscape

The following diagram illustrates the chemical origin of the detected impurities and the analytical decision matrix.

DPBA_Analysis Start Start: Commercial DPBA Sample HPLC HPLC-UV (pH 2.5 Buffer) Start->HPLC GCMS GC-MS (Volatiles) Start->GCMS Nitrile Precursor: 4,4-Diphenylbutanenitrile Reduction Catalytic Reduction Nitrile->Reduction Reduction->Nitrile Incomplete (Impurity A) DPBA Target: This compound Reduction->DPBA Major Path Dimer Impurity B: Secondary Amine Dimer DPBA->Dimer Over-alkylation or Aging Decision Quality Decision HPLC->Decision Purity % GCMS->Decision ID Impurities

Figure 1: Synthesis pathway showing origins of Impurity A (Nitrile) and Impurity B (Dimer), coupled with the analytical workflow.

Detailed Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify DPBA purity and detect polar degradation products.

  • Instrument: HPLC system with DAD/UV detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: C18 Reverse Phase, 150 mm x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or XBridge).[1]

  • Mobile Phase:

    • Solvent A: 20 mM Phosphate Buffer (pH 2.5). Dissolve 2.72g

      
       in 1L water; adjust pH with 
      
      
      
      .
    • Solvent B: Acetonitrile (HPLC Grade).[1]

  • Gradient Program:

    • 0–2 min: 20% B (Isocratic hold)[1]

    • 2–15 min: 20% → 80% B (Linear ramp)[1]

    • 15–20 min: 80% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 215 nm (primary) and 254 nm (secondary).[1]

  • Sample Prep: Dissolve 10 mg DPBA in 10 mL of 50:50 Water:Acetonitrile.

Acceptance Criteria: Main peak retention time ~8.5 min. Tailing factor (


) must be < 1.5.[1]
Protocol B: Rapid Identification via GC-MS

Objective: Confirm the presence of 4,4-diphenylbutanenitrile (Impurity A).

  • Column: HP-5ms or DB-5 (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium @ 1.2 mL/min.

  • Temperature Program:

    • Initial: 100°C (hold 1 min).

    • Ramp: 20°C/min to 300°C.[1]

    • Final: 300°C (hold 5 min).

  • Inlet: Split 20:1 @ 280°C.

  • Detection: EI Source, Scan range 50–500 amu.[1]

Interpretation:

  • DPBA: Elutes ~11.2 min.[1] Mass fragments: 225 (

    
    ), 91 (Tropylium ion).[1]
    
  • Impurity A (Nitrile): Elutes earlier (~9.8 min).[1] Mass fragments: 221 (

    
    ).[1]
    

Discussion & Recommendations

Causality of Impurities

The presence of Impurity A (Nitrile) in Sample B suggests the vendor utilized a "technical grade" hydrogenation process, likely cutting reaction times or using spent catalysts.[1] This is problematic for precise stoichiometry. If you calculate molar equivalents based on weight without correcting for the 2.1% nitrile, you will under-charge the electrophile in the next step.[1]

Storage Warning

DPBA is an amine and will absorb atmospheric


 to form carbamates if left open.[1] Always store under nitrogen or argon.[1]
Final Recommendation
  • For R&D/MedChem: Purchase Sample A (Premium) . The cost difference is negligible compared to the time lost purifying downstream intermediates.[1]

  • For Scale-Up: If using Sample B , you must quantitate the amine content via titration (perchloric acid in acetic acid) rather than relying on weight, to ensure correct stoichiometry.

References

  • PubChem. (n.d.).[1][3] this compound (Compound).[1][2][3][4] National Library of Medicine.[1] Retrieved February 7, 2026, from [Link][1]

  • Srivastava, S., et al. (2019).[1][5] Repurposing antipsychotics of the diphenylbutylpiperidine class for cancer therapy. Seminars in Cancer Biology. Retrieved February 7, 2026, from [Link]

  • United States Pharmacopeia (USP). (2023).[1] General Chapter <621> Chromatography. (General reference for HPLC system suitability parameters).

Sources

Safety Operating Guide

Technical Safety Guide: 4,4-Diphenylbutylamine Handling & Logistics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Handling 4,4-Diphenylbutylamine requires more than generic laboratory safety; it demands a protocol that accounts for its specific physicochemical properties. As a primary amine with a lipophilic diphenyl tail, this compound possesses a dual hazard profile: corrosivity/irritation typical of amines, and enhanced dermal permeability due to its lipophilicity.

This guide moves beyond compliance to provide a self-validating safety system for researchers handling this pharmacophore precursor.

Physiochemical Hazard Data
PropertyCharacteristicSafety Implication
Structure Primary Aliphatic AmineBasic; potential for chemical burns/irritation (pH > 11 in solution).
Lipophilicity High (Diphenyl moiety)Rapid dermal absorption. Standard latex gloves are insufficient; nitrile permeation must be monitored.
Physical State Solid (Waxy/Crystalline)Dust generation is the primary inhalation vector.
Reactivity NucleophilicIncompatible with strong acids (exothermic) and oxidizers.
Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" PPE. The lipophilic nature of this compound requires barrier materials that resist organic permeation.

Tier 1: Routine Handling (Weighing < 1g, Closed Reactions)
  • Hand Protection: Double-gloved Nitrile.

    • Inner Layer: 4 mil (0.10 mm) Nitrile (Bright color for contrast).

    • Outer Layer: 5-8 mil Nitrile (Dark color).

    • Validation: Inspect outer glove every 30 minutes for puckering or softening (signs of amine degradation).

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient due to the risk of amine vapors causing "blue haze" (corneal edema).

  • Respiratory: Handling must occur inside a certified Fume Hood. If weighing outside a hood is unavoidable, use a P100 particulate respirator .

  • Body: Cotton lab coat (high-neck) + Chemical-resistant apron (Tyvek or PVC) if handling liquids.

Tier 2: High Risk (Spill Cleanup, Scale-up > 10g)
  • Hand Protection: Laminate Film (Silver Shield/4H) or thick Butyl Rubber gloves.

  • Respiratory: Full-face respirator with Multi-Gas/Vapor (Amine) + P100 cartridges.

  • Body: Tyvek coveralls with integrated hood and booties.

Visualizing the Safety Decision Logic

The following diagram illustrates the decision-making process for selecting PPE and engineering controls based on the operational state of the chemical.

PPE_Decision_Tree Start Start: Handling this compound State_Check Determine Physical State Start->State_Check Solid_Dust Solid / Powder Form State_Check->Solid_Dust Liquid_Sol Solution / Oil Form State_Check->Liquid_Sol Weighing Task: Weighing/Transfer Solid_Dust->Weighing Splash_Risk Splash Risk Assessment Liquid_Sol->Splash_Risk Hood_Avail Is Fume Hood Available? Weighing->Hood_Avail Action_Hood USE HOOD Standard PPE + Sash at 18" Hood_Avail->Action_Hood Yes Action_Resp REQUIRE RESPIRATOR N95/P100 + Goggles Hood_Avail->Action_Resp No High_Vol High Volume / Heating Splash_Risk->High_Vol >100mL or >60°C Low_Vol Small Scale / Ambient Splash_Risk->Low_Vol <100mL & Ambient PPE_High REQUIRED: Face Shield + Double Nitrile + Chemical Apron High_Vol->PPE_High PPE_Low REQUIRED: Splash Goggles + Double Nitrile (4mil/8mil) Low_Vol->PPE_Low

Figure 1: Decision logic for PPE selection based on physical state and operational risk.

Operational Protocols: The "Self-Validating" Workflow
Protocol A: Weighing & Transfer (Static Control)

Context: this compound is often a waxy solid or sticky powder. Static charge can cause "jumping," leading to surface contamination.

  • Preparation: Place the balance inside the fume hood. If the balance is static-prone, use an ionizing bar or anti-static gun.

  • Barrier Setup: Place a disposable absorbent mat (pig mat) beneath the balance.

  • The "Clean-Hand/Dirty-Hand" Technique:

    • Dirty Hand (Right): Handles the spatula and chemical container.

    • Clean Hand (Left): Handles the clean weigh boat and balance tare button.

    • Validation: If the "Clean Hand" glove shows any residue, the protocol has failed. Change gloves immediately.

  • Decontamination: Immediately wipe the spatula with a Kimwipe soaked in dilute acetic acid (vinegar) or ethanol to neutralize amine residue before removing it from the hood.

Protocol B: Waste Disposal & Neutralization

Context: Amine waste must be segregated to prevent violent reactions.

  • Segregation: Designate a specific waste container labeled "Basic Organic Waste (Amines)."

  • Incompatibility Check: NEVER add this waste to a container holding acid chlorides, anhydrides, or strong oxidizers.

  • Rinsing: Triple rinse empty containers with Ethanol. Add rinsate to the organic waste.

  • Disposal: Label the final waste tag with the specific chemical name (not just "Organic Waste") to alert downstream disposal teams of the amine hazard.

Emergency Response: Spill Scenario

Scenario: You drop a 5g bottle of this compound on the floor.

  • Isolate: Alert nearby personnel. Demarcate the area (10 ft radius).

  • PPE Upgrade: Don a second pair of nitrile gloves and a P100 respirator (if dust is visible).

  • Containment:

    • Dry Spill: Do not sweep (creates dust). Cover with a wet paper towel (ethanol or water) to dampen, then scoop into a bag.

    • Wet/Oily Spill: Cover with vermiculite or sand.

  • Neutralization: Wipe the surface with a 5% Citric Acid or dilute Acetic Acid solution. This converts the lipophilic free base amine into a water-soluble salt, making it easier to clean and reducing vapor pressure.

  • Verification: Use pH paper on the wet surface. It should be neutral (pH 6-8). If basic (pH > 9), repeat acid wipe.

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 80672, 4,4-Diethoxybutylamine (Structural Analog Hazard Data). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

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